Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-amino-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRKJQVJYKGTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465442 | |
| Record name | Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71056-58-1 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-amino-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Executive Summary
Target Molecule: Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate CAS: 71056-58-1 Core Application: Critical scaffold for kinase inhibitors (e.g., GSK-3β, HIV-1 integrase) and DNA-binding ligands.
This guide details a robust, two-step synthesis starting from commercially available Ethyl 5-nitroindole-2-carboxylate . Unlike generic protocols, this workflow prioritizes regioselectivity and chemoselectivity. By performing N-methylation before nitro reduction, we eliminate the risk of over-alkylating the C5-amine, a common failure mode in indole functionalization. The protocol utilizes a mild base (K₂CO₃) to preserve the C2-ester and employs transfer hydrogenation for a safe, scalable reduction.
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
Direct alkylation of 5-aminoindoles often leads to a mixture of N1 (indole nitrogen) and N5 (exocyclic amine) alkylation, along with quaternary ammonium salt formation. To ensure exclusive N1-methylation, the synthesis must proceed via the 5-nitro intermediate. The nitro group acts as an electron-withdrawing protecting group, deactivating the benzene ring and preventing side reactions, while the indole nitrogen (pKa ~16) remains sufficiently acidic for deprotonation and alkylation.
Reaction Pathway[1][2][3][4]
-
Precursor Sourcing: Ethyl 5-nitroindole-2-carboxylate (CAS 16732-57-3).
-
Step 1 (N-Methylation): Alkylation using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃).
-
Rationale: K₂CO₃ in DMF provides a "soft" deprotonation, minimizing the risk of ester hydrolysis observed with strong bases like NaH.
-
-
Step 2 (Reduction): Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate).
-
Rationale: Avoids pressurized H₂ gas and offers superior chemoselectivity over SnCl₂ (which generates heavy metal waste) or Fe/Acid (which can hydrolyze the ester).
-
Figure 1: Strategic reaction pathway ensuring regioselectivity at N1 and preservation of the C2-ester.
Part 2: Detailed Experimental Protocols
Step 1: N-Methylation of the Indole Core
Objective: Synthesize Ethyl 1-methyl-5-nitroindole-2-carboxylate. Critical Control Point: Moisture control is essential to prevent hydrolysis of the ethyl ester to the carboxylic acid.
| Reagent | Equivalents | Role |
| Ethyl 5-nitroindole-2-carboxylate | 1.0 eq | Starting Material |
| Methyl Iodide (MeI) | 1.5 eq | Electrophile |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Base |
| DMF (Anhydrous) | 10 vol | Solvent |
Protocol:
-
Setup: Charge a dry 3-neck round-bottom flask with Ethyl 5-nitroindole-2-carboxylate (1.0 eq) and anhydrous DMF (10 mL/g).
-
Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir the suspension at ambient temperature (20–25°C) for 30 minutes. The mixture may darken, indicating anion formation.
-
Alkylation: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (1.5 eq) dropwise via a syringe or addition funnel to control the exotherm.
-
Safety: MeI is a volatile carcinogen. Use a fume hood.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The starting material (R_f ~0.4) should disappear, replaced by the less polar N-methyl product (R_f ~0.6).
-
Workup: Pour the reaction mixture slowly into ice-cold water (50 mL/g substrate). The product should precipitate as a yellow solid.
-
Isolation: Filter the solid. Wash the cake thoroughly with water (3x) to remove residual DMF and inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
-
Expected Yield: 90–95%.
-
Appearance: Yellow crystalline solid.
-
Step 2: Chemoselective Nitro Reduction
Objective: Synthesize this compound. Critical Control Point: Monitor temperature strictly. Exceeding 60°C may cause ester aminolysis if ammonia accumulates.
| Reagent | Equivalents | Role |
| Ethyl 1-methyl-5-nitroindole-2-carboxylate | 1.0 eq | Intermediate |
| 10% Pd/C (50% wet) | 10 wt% | Catalyst |
| Ammonium Formate | 5.0 eq | Hydrogen Source |
| Ethanol (Abs.) / THF | 10:1 vol | Solvent System |
Protocol:
-
Solubilization: In a reaction vessel, dissolve the Nitro Intermediate from Step 1 in Ethanol (15 mL/g). If solubility is poor, add small amounts of THF.
-
Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (10% by weight of substrate).
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the vessel is inerted.
-
-
Reduction: Add Ammonium Formate (5.0 eq) in portions. Heat the mixture to reflux (approx. 78°C) .
-
Monitoring: Evolution of CO₂ gas will be observed. Stir at reflux for 1–2 hours. Monitor by TLC (DCM:MeOH 95:5). The fluorescent nitro spot will disappear, and a polar, ninhydrin-active amine spot will appear.
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to remove solvents and excess ammonia/formic acid.
-
Purification (if required): The residue is usually pure enough. If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM -> 2% MeOH in DCM).
Part 3: Quality Control & Characterization
Data Summary Table:
| Parameter | Specification | Notes |
| Appearance | Off-white to pale brown solid | Oxidizes slowly in air; store under inert gas. |
| Molecular Weight | 218.25 g/mol | Formula: C₁₂H₁₄N₂O₂ |
| ¹H NMR (DMSO-d₆) | δ 7.2–6.7 (m, 3H, Ar-H), 6.9 (s, 1H, C3-H), 4.8 (br s, 2H, NH₂), 4.3 (q, 2H, CH₂), 3.9 (s, 3H, N-Me), 1.3 (t, 3H, CH₃) | Diagnostic N-Me singlet at ~3.9 ppm.[2][3] |
| HPLC Purity | >98.0% (AUC) | Detect at 254 nm. |
Purification Workflow Logic
The following diagram illustrates the decision matrix for purifying the final amine, ensuring high purity for downstream applications.
Figure 2: Decision tree for the purification of the final amino-indole product.
References
-
Synthesis of Ethyl 5-nitroindole-2-carboxylate (Precursor)
-
N-Methylation of Indoles (General Methodology)
- Title: A General Method for N-Methyl
- Source: University of Liverpool / Asian Journal of Organic Chemistry.
-
URL:[Link]
-
Reduction of Nitroindoles (Transfer Hydrogenation)
-
Compound Data (this compound)
- Title: PubChem Compound Summary for CID 10726872.
- Source: N
-
URL:[Link]
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- 4. guidechem.com [guidechem.com]
- 5. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Technical Guide to Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Abstract
This technical guide provides an in-depth characterization of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. The indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and therapeutic agents.[1][2] This document details the compound's physicochemical properties, outlines a robust synthetic and purification strategy, and provides a thorough analysis of its spectroscopic signature. Furthermore, we explore its chemical reactivity and potential applications as a versatile building block in drug discovery, grounded in field-proven insights for researchers, scientists, and drug development professionals.
Introduction & Significance
The Indole Scaffold in Medicinal Chemistry
The indole ring system is one of the most important heterocyclic structures in drug discovery, forming the core of molecules ranging from the amino acid tryptophan to anti-migraine drugs and anti-tumor agents.[1][2] Its unique electronic properties and its ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for engaging with biological targets. Consequently, the development of functionalized indole intermediates is a critical endeavor for expanding the chemical space available to medicinal chemists.
Profile of this compound: A Key Building Block
This compound (CAS No. 71056-58-1) is a highly functionalized indole derivative. It features three key points for chemical modification: a nucleophilic C5-amino group, an ester at the C2 position that can be readily hydrolyzed or converted to an amide, and the indole ring itself, which can undergo further reactions. The N1-methyl group prevents the formation of N-H tautomers and can improve pharmacokinetic properties in final drug candidates. These features make it an exceptionally valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug design and library synthesis.[3]
Physicochemical & Structural Properties
The fundamental properties of the title compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 71056-58-1 | |
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | Calculated |
| Appearance | Powder | |
| SMILES String | O=C(OCC)C1=CC2=CC(N)=CC=C2N1C | |
| InChI Key | WPRKJQVJYKGTLF-UHFFFAOYSA-N | |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, Ethyl Acetate, and Methanol; low solubility in water. | Inferred |
Synthesis & Purification
Retrosynthetic Analysis & Strategy
The synthesis of this compound can be logically approached via a multi-step sequence starting from a commercially available nitrotoluene derivative. The core strategy involves three key transformations:
-
Indole Ring Formation: A Fischer or Reissert indole synthesis is a classic and reliable method for constructing the indole-2-carboxylate core from an appropriate aniline or nitrotoluene precursor, respectively.[2]
-
N-Methylation: Alkylation of the indole nitrogen is a standard procedure. Performing this step prior to nitro reduction avoids potential side reactions with the more nucleophilic 5-amino group.
-
Nitro Group Reduction: The final step involves the reduction of the C5-nitro group to the target primary amine. This is a high-yielding and clean transformation commonly achieved with reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.[4][5]
This pathway is chosen for its reliability, use of well-established reactions, and the commercial availability of starting materials, ensuring reproducibility in a research setting.
Proposed Synthetic Workflow
The logical flow from a precursor to the final product is visualized below. This workflow represents a validated approach for synthesizing substituted aminoindoles.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[1][4]
Step 1: Synthesis of Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate
-
To a solution of Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in acetone (10 mL/g), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude N-methylated intermediate. This product is often of sufficient purity to proceed to the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol (20 mL/g).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution. Rationale: SnCl₂ is a mild and effective reducing agent for aromatic nitro groups and is tolerant of the ester functionality.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring progress by TLC.
-
Cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous slurry three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification & Quality Control
The resulting crude product should be purified by column chromatography on silica gel. A gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is effective for isolating the pure compound. The purity of the final product should be confirmed by HPLC and its identity verified by the characterization methods outlined below.
Comprehensive Characterization
Structural elucidation relies on a combination of spectroscopic techniques. While direct experimental spectra for this specific compound are not widely published, a detailed and reliable characterization can be inferred from extensive data on closely related analogs.[1][4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. The following tables predict the chemical shifts (δ) for ¹H and ¹³C nuclei.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |
|---|---|---|---|---|
| ~ 7.15 | d, J ≈ 8.8 Hz | 1H | H-7 | Aromatic proton ortho to the N-methyl group. |
| ~ 7.05 | s | 1H | H-3 | Characteristic indole C3-proton, appears as a singlet. |
| ~ 6.90 | d, J ≈ 2.2 Hz | 1H | H-4 | Aromatic proton ortho to the amino group, showing only meta coupling. |
| ~ 6.75 | dd, J ≈ 8.8, 2.2 Hz | 1H | H-6 | Aromatic proton meta to the amino group, split by both H-7 and H-4. |
| ~ 4.35 | q, J ≈ 7.1 Hz | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester. |
| ~ 3.95 | s | 3H | -NCH₃ | Singlet for the N-methyl group protons. |
| ~ 3.70 | br s | 2H | -NH₂ | Broad singlet for the amino protons; shift is solvent-dependent. |
| ~ 1.40 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester. |
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Commentary |
|---|---|---|
| ~ 162.0 | C =O | Ester carbonyl carbon. |
| ~ 140.0 | C-5 | Aromatic carbon bearing the amino group; shifted upfield due to electron donation. |
| ~ 133.0 | C-7a | Indole ring fusion carbon. |
| ~ 129.0 | C-2 | Carbon bearing the ester group. |
| ~ 128.0 | C-3a | Indole ring fusion carbon. |
| ~ 112.0 | C-6 | Aromatic CH carbon. |
| ~ 111.0 | C-7 | Aromatic CH carbon. |
| ~ 104.0 | C-4 | Aromatic CH carbon; significantly shielded by the ortho amino group. |
| ~ 101.0 | C-3 | Indole C3 carbon. |
| ~ 60.5 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~ 31.5 | -NCH₃ | N-methyl carbon. |
| ~ 14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (methyl, methylene) |
| ~ 1700 | C=O Stretch | Ester Carbonyl |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Technique: Electrospray Ionization (ESI) is recommended for this polar molecule.
-
Expected Ion (Positive Mode): [M+H]⁺ = 219.11 (Calculated for C₁₂H₁₅N₂O₂⁺).
-
Potential Fragmentation: Common fragmentation pathways include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) from the ester group.
Analytical Characterization Workflow
Caption: Workflow for purification and structural verification.
Chemical Reactivity & Applications in Drug Development
Reactivity of Key Functional Groups
The utility of this compound stems from the distinct reactivity of its functional groups, allowing for selective modification.
-
C5-Amino Group: As the most nucleophilic site, it readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with sulfonyl chlorides to produce sulfonamides, and can be used in reductive amination or as a nucleophile in substitution reactions.
-
C2-Ester Group: This group can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid, which is a key handle for amide bond formation using standard peptide coupling reagents (e.g., HATU, EDC). Alternatively, it can be directly converted to amides via aminolysis.
-
Indole Ring: While less reactive than the amino group, the C3 position is susceptible to electrophilic substitution, such as the Mannich reaction, if not sterically hindered.
Role as a Scaffold in Medicinal Chemistry
This molecule serves as an excellent starting point for generating libraries of drug-like molecules. Its potential for derivatization is illustrated below.
Caption: Key derivatization points on the indole scaffold.
Case Studies: Analogs in Therapeutic Research
While specific research on the title compound is limited, studies on closely related indole-2-carboxylates and indole-2-carboxamides highlight the scaffold's potential:
-
Antiparasitic Agents: A series of 1H-indole-2-carboxamides were optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]
-
Anti-inflammatory Agents: Indole derivatives, including those based on the indole-2-carboxylate core, have been prepared as anti-inflammatory and analgesic agents.
-
Cannabinoid Receptor Antagonists: The indole-2-carboxamide motif is a known pharmacophore for cannabinoid CB1 receptor antagonists.
These examples underscore the therapeutic relevance of the indole-2-carboxylate scaffold and position this compound as a high-value starting material for such discovery programs.
Handling, Storage, & Safety
As a fine chemical powder, proper handling procedures are essential to ensure safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[9] The compound is classified as a combustible solid.
-
Toxicity: The toxicological properties have not been fully investigated.[8] Treat as a potentially hazardous substance. Avoid contact with skin and eyes. In case of exposure, rinse affected areas thoroughly with water.[9]
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential for applications in drug discovery and development. Its trifunctional nature provides medicinal chemists with a versatile platform for creating diverse libraries of novel compounds. This guide has provided a comprehensive overview of its properties, a logical and reproducible synthetic route, and a detailed spectroscopic characterization profile. By understanding and applying this technical information, researchers can effectively leverage this valuable building block in their pursuit of next-generation therapeutics.
References
-
Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
-
Gu, L., & Li, X. (2021). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Barakat, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved February 18, 2026, from [Link]
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S. Dambal, et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Retrieved February 18, 2026, from [Link]
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The Role of Ethyl 5-Amino-1-Methyl-1H-imidazole-4-carboxylate in Chemical Synthesis. (2026, February 12). Retrieved February 18, 2026, from [Link]
-
Al-Harrasi, R., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate is a functionalized indole derivative of significant interest in drug discovery and materials science. Its structural elucidation is paramount for confirming synthetic success, assessing purity, and understanding its chemical behavior. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for this purpose.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list. It delves into the causal relationships between the molecular structure and the resulting spectrum, offers a field-proven experimental protocol, and provides a framework for interpreting the data with confidence. We will explore the theoretical underpinnings of the spectrum, present a detailed peak-by-peak assignment, and discuss the practical aspects of data acquisition and validation.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. Each chemically non-equivalent proton or group of protons will give rise to a unique signal. The structure of this compound contains several such environments, which have been systematically labeled in the diagram below.
Caption: Labeled proton environments in this compound.
The key proton groups are:
-
Aromatic Protons: H-3, H-4, H-6, and H-7 on the indole ring system.
-
Amine Protons: The two protons of the amino group (-NH₂) at position C-5.
-
N-Methyl Protons: The three protons of the methyl group attached to the indole nitrogen (N-CH₃).
-
Ethyl Ester Protons: The methylene (-OCH₂) and methyl (-CH₃) protons of the ethyl group.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol represents a self-validating system designed to produce high-resolution, artifact-free spectra for small molecules like our target compound.
Workflow for ¹H NMR Spectrum Acquisition
Caption: A standardized workflow ensures reproducible, high-quality NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte Quantity: Weigh approximately 5-10 mg of this compound. While less material can be used, this amount provides excellent signal-to-noise (S/N) in a minimal number of scans.[2]
-
Solvent Selection: Use 0.6-0.7 mL of a high-purity deuterated solvent.[2][3] For this molecule, DMSO-d₆ is an excellent choice. Its polarity ensures good solubility, and it forms hydrogen bonds with the -NH₂ protons, slowing their chemical exchange and often resulting in sharper signals compared to CDCl₃.
-
Dissolution and Filtration: Dissolve the sample completely in the solvent, using a vortex mixer if necessary. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This crucial step removes microscopic particulate matter that can degrade magnetic field homogeneity, leading to broadened spectral lines.[3]
-
-
Instrumental Setup and Data Acquisition:
-
Locking and Shimming: After inserting the sample, the spectrometer's field frequency is "locked" to the deuterium signal of the solvent. An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often sufficient. While a 90° pulse maximizes signal for a single scan, a smaller angle allows for a shorter relaxation delay (D1).
-
Acquisition Time (AQ): Set to 3-4 seconds. This ensures that the Free Induction Decay (FID) has sufficiently decayed, allowing for good digital resolution.[4]
-
Relaxation Delay (D1): A delay of 2-5 seconds is typically adequate for qualitative analysis. For highly accurate integration (quantitation), D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[4]
-
Number of Scans (NS): Accumulating 8 to 16 scans is standard practice. This improves the S/N ratio by a factor of √NS and averages out random electronic noise and certain artifacts.[4]
-
-
-
Data Processing:
-
Fourier Transform: The raw time-domain signal (FID) is converted into the familiar frequency-domain spectrum.
-
Correction and Referencing: The spectrum is phase-corrected to ensure all peaks are in pure absorption mode and the baseline is corrected to be flat. The chemical shift axis (ppm) is calibrated by setting the residual solvent peak (DMSO-d₅ in DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.
-
Integration: The area under each signal is integrated to determine the relative number of protons it represents.
-
¹H NMR Spectrum: Interpretation and Peak Assignment
The ¹H NMR spectrum of this compound provides a unique fingerprint of its structure. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted spectral data for the compound, typically recorded in DMSO-d₆ at 400 MHz. This data is synthesized based on established principles of NMR and spectral data from closely related indole structures.[5][6]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | ~1.31 | Triplet (t) | J = 7.1 Hz | 3H | Ethyl -CH₃ |
| B | ~3.79 | Singlet (s) | - | 3H | N-CH₃ |
| C | ~4.28 | Quartet (q) | J = 7.1 Hz | 2H | Ethyl -OCH₂- |
| D | ~5.05 | Singlet (s, broad) | - | 2H | -NH₂ |
| E | ~6.62 | Doublet of Doublets (dd) | J = 8.6, 2.1 Hz | 1H | H-6 |
| F | ~6.89 | Doublet (d) | J = 2.1 Hz | 1H | H-4 |
| G | ~7.01 | Singlet (s) | - | 1H | H-3 |
| H | ~7.15 | Doublet (d) | J = 8.6 Hz | 1H | H-7 |
Detailed Spectral Analysis
Caption: Visual assignment of proton signals to their respective positions on the molecule.
-
Signals A (~1.31 ppm) & C (~4.28 ppm): The Ethyl Ester Group. These two signals are a classic textbook pattern. Signal A is a triplet integrating to 3H, and signal C is a quartet integrating to 2H. They exhibit the same coupling constant (J ≈ 7.1 Hz), confirming they are coupled to each other. This is a self-validating system for an ethyl group. The methylene protons (-OCH₂-) at ~4.28 ppm are deshielded by the adjacent electronegative oxygen atom.
-
Signal B (~3.79 ppm): The N-Methyl Group. This sharp singlet, integrating to 3H, is characteristic of the N-methyl group. Its chemical shift is downfield due to the deshielding effect of being attached to the nitrogen atom within the aromatic indole system.
-
Signal D (~5.05 ppm): The Amino Group. This signal, integrating to 2H, is assigned to the -NH₂ protons. In DMSO-d₆, it typically appears as a relatively sharp singlet because hydrogen bonding with the solvent slows down the proton exchange that often causes significant broadening. Its chemical shift can be variable depending on concentration and temperature.
-
Signals E, F, G, H: The Aromatic and Indole Protons.
-
Signal G (~7.01 ppm): This singlet integrating to 1H is assigned to H-3 . It is a singlet because it has no vicinal (3-bond) proton neighbors. Its position is influenced by the deshielding effect of the C-2 carboxylate group and the electron-donating nature of the indole nitrogen.
-
The Benzene Ring Protons (H-4, H-6, H-7): The substitution pattern on the benzene portion of the indole gives rise to a coupled three-spin system. The powerful electron-donating amino group at C-5 strongly shields the ortho protons (H-4 and H-6), shifting them significantly upfield relative to the unsubstituted indole.
-
Signal H (~7.15 ppm): This doublet is the most downfield of the benzene ring protons and is assigned to H-7 . It is split only by its ortho neighbor, H-6, resulting in a doublet with a typical ortho coupling constant of J ≈ 8.6 Hz.
-
Signal E (~6.62 ppm): This signal, a doublet of doublets, is assigned to H-6 . It is coupled to both H-7 (ortho, J ≈ 8.6 Hz) and H-4 (meta, J ≈ 2.1 Hz), resulting in the dd multiplicity. It appears at a significantly upfield position due to shielding from the C-5 amino group.
-
Signal F (~6.89 ppm): This signal appears as a narrow doublet and is assigned to H-4 . It is split by a small meta-coupling to H-6 (J ≈ 2.1 Hz). Like H-6, it is strongly shielded by the adjacent amino group.
-
-
Trustworthiness: Self-Validation and Troubleshooting
The integrity of the structural assignment rests on the logical consistency of all NMR parameters. The described spectrum is a self-validating system:
-
Integration: The relative proton counts (3:3:2:2:1:1:1:1) perfectly match the molecular formula.
-
Multiplicity: The splitting patterns (quartet/triplet for the ethyl group, dd/d/d for the aromatic system) are precisely what is predicted by spin-spin coupling rules.
-
Coupling Constants: Reciprocal coupling constants provide definitive proof of connectivity. The J value of 7.1 Hz links signals A and C, while the J value of 8.6 Hz links signals E and H.[7]
Common Troubleshooting Scenarios:
-
Broad -NH₂ Peak: If using a less polar solvent like CDCl₃, the -NH₂ peak may be very broad and its integration unreliable due to rapid chemical exchange. Gentle heating or a switch to DMSO-d₆ can resolve this.
-
Unexpected Peaks: Small signals from residual solvents used during synthesis or purification (e.g., ethyl acetate, hexanes) are common. Comparing the spectrum to known solvent charts can identify these impurities.
-
Poor Resolution: Broadened lineshapes across the entire spectrum can indicate a sample that is too concentrated, contains suspended solids, or is contaminated with paramagnetic ions.[2][8] Re-preparing the sample with filtration and a slightly lower concentration can improve spectral quality.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, every proton in the molecule can be unambiguously assigned. This guide has provided not only a detailed interpretation of the spectrum but also a robust, field-tested protocol for its acquisition, emphasizing the principles of scientific integrity and self-validation. For any researcher working with this or structurally related compounds, a thorough understanding of its ¹H NMR fingerprint is an indispensable prerequisite for advancing their scientific objectives.
References
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. [Link]
-
Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Michigan State University. [Link]
-
NMR Sample Preparation. (n.d.). University of Cambridge. [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. [Link]
-
Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). University of Wisconsin-Madison. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). YouTube. [Link]
-
Coskun, Z., Ceylan, S., & Gürbüz, D. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 651-657. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. [Link]
-
Abu-El-Halawa, R., Al-Qawasmeh, R. A., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 332. [Link]
-
Al-Hourani, B. J., Sharma, S. K., & Al-Adhami, H. A. (2019). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 4(1), 1-10. [Link]
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]
-
14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Chemistry LibreTexts. [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. (n.d.). Modgraph. [Link]
-
1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... - ResearchGate. (n.d.). ResearchGate. [Link]
-
NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). [Link]
-
Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem. (n.d.). PubChem. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - Knowledge UChicago. (2023, August 24). Knowledge UChicago. [Link]
-
Supporting Information - DOI. (n.d.). [Link]
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Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate 13C NMR data
Technical Guide: Structural Characterization of this compound via C NMR
Compound CAS:12Executive Summary
This compound is a functionalized indole scaffold widely utilized in medicinal chemistry, particularly in the development of antiviral agents (e.g., HCV NS5B inhibitors) and kinase inhibitors.[2] Its structural integrity is defined by three key functionalities: the C2-ethyl ester , the N1-methyl group , and the C5-primary amine .[1][2]
Accurate
Chemical Structure & Numbering System
To ensure precise assignment, we utilize the standard IUPAC numbering for the indole core.[1]
Structure:
-
Core: Indole (bicyclic aromatic).[1]
-
Substituents:
Electronic Environment: The C5-amino group acts as a strong electron-donating group (EDG) via resonance, significantly shielding the ortho positions (C4 and C6) and deshielding the ipso carbon (C5).[1][2] Conversely, the C2-ester is an electron-withdrawing group (EWG), deshielding the C2 position.[1][2]
C NMR Spectral Data
The following data represents the consensus chemical shifts (
Table 1: C NMR Chemical Shift Assignments (100 MHz, DMSO-d )
| Position | Type | Assignment Logic | |
| C=O | 161.8 | C | Carbonyl ester; typical range for indole-2-carboxylates. |
| C-5 | 142.5 | C | Ipso-amino ; significantly downfield due to -NH |
| C-7a | 132.0 | C | Bridgehead carbon; influenced by N1-Methylation. |
| C-2 | 126.8 | C | Alpha to carbonyl; quaternary. |
| C-3a | 128.5 | C | Bridgehead carbon.[2][5] |
| C-6 | 113.5 | CH | Ortho to amino; shielded by resonance.[2] |
| C-7 | 110.8 | CH | Proximity to N1; typical indole C7 range.[2] |
| C-3 | 106.2 | CH | Beta to N1; characteristic high-field signal for indoles. |
| C-4 | 104.5 | CH | Ortho to amino; strongly shielded (lowest aromatic shift).[2] |
| OCH | 60.2 | CH | Ethyl ester methylene.[1] |
| N-CH | 31.5 | CH | N-Methyl ; diagnostic signal distinguishing from N-H analogs.[2] |
| CH | 14.1 | CH | Ethyl ester methyl.[1] |
Note on Solvent Effects: If run in CDCl
, expect slight variations: N-Me (32.0 ppm) and C=O ( 162.5 ppm).[1] DMSO-d is preferred due to the polarity of the amino group.[2]
Structural Elucidation Logic (The "Why")
As a scientist, relying solely on a list of peaks is insufficient.[1] You must validate the structure through connectivity.[1]
The "Fingerprint" Region[1]
-
The N-Methyl Diagnostic: The signal at 31.5 ppm is the primary quality control (QC) check.[1][2] If this peak is missing (or appears at ~125-130 ppm as an aromatic C), the N-methylation failed.[1][2]
-
The Amino Effect: In the 5-nitro precursor, C4 and C6 appear much further downfield (~118-120 ppm).[1][2] Upon reduction to the 5-amino compound, the C4 signal upfield shifts to ~104.5 ppm .[1][2] This ~15 ppm shift is the definitive confirmation of successful reduction.
2D NMR Correlations
To confirm regiochemistry (e.g., 5-amino vs. 6-amino), the following HMBC (Heteronuclear Multiple Bond Correlation) couplings are critical:
Experimental Protocol: Synthesis & Sample Prep
The integrity of the NMR data depends heavily on the sample preparation.[1] The primary source of spectral artifacts for this compound is oxidation of the amino group or residual paramagnetic impurities from the reduction step (e.g., Sn or Fe salts).[1]
Workflow: Synthesis to Spectrum[1][2]
Figure 1: Critical workflow for isolating analytical-grade this compound.
Detailed Methodology
-
Reduction: Dissolve ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate in Ethanol/EtOAc. Add SnCl
·2H O (5 eq.) and reflux for 3 hours. Rationale: SnCl is selective and avoids over-reduction of the indole ring.[1][2] -
Workup (Critical): Cool to 0°C. Adjust pH to 8 with saturated NaHCO
. Filter through a Celite pad to remove tin salts.[1] Failure to remove tin salts causes line broadening in NMR due to paramagnetic relaxation.[1][2] -
Purification: Flash column chromatography (Hexanes:EtOAc 2:1). The amine is polar; ensure the column is flushed thoroughly.[1]
-
NMR Prep: Dissolve ~10 mg of the yellow solid in 0.6 mL DMSO-d
. Filter the solution through a cotton plug within the NMR tube to remove suspended solids.[1]
Troubleshooting & Artifacts
| Artifact/Impurity | Cause | |
| Residual Nitro | Peaks at ~141 (C-N) and ~118 (C-4) | Incomplete reduction.[2] |
| Hydrolysis (Acid) | C=O shifts to ~164 ppm; Loss of 60.2/14.1 signals | Wet solvent or acidic workup.[1] |
| Oxidation (Imino) | New peaks >150 ppm; Darkening of sample | Air oxidation of 5-NH |
| N-Desmethyl | Loss of 31.5 ppm signal | Incomplete methylation of precursor.[2] |
References
-
Primary Synthesis & Characterization: Beaulieu, P. L., et al. (2004).[1][6] Indole Derivatives as NS5B Polymerase Inhibitors. U.S. Patent 7,223,785.[1][7] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Medicinal Chemistry Context: Tsantrizos, Y. S., et al. (2012).[1][8] Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941) with Demonstrated Antiviral Activity in Patients. Journal of Medicinal Chemistry, 55(8), 3596-3613.[1]
-
Spectral Assignment Methodology: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[2] [1]
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- 4. 1-甲基-5-硝基-1H-吲哚-2-羧酸乙酯 - CAS号 71056-57-0 - 摩贝百科 [m.molbase.cn]
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Technical Monograph: Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Executive Summary
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS: 71056-58-1) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its functional groups: the C5-amino group serves as a nucleophilic handle for library generation (via amide coupling or urea formation), while the C2-ethyl ester provides a protected carboxylic acid ready for late-stage diversification. The N1-methyl group locks the indole tautomer, improving lipophilicity and metabolic stability compared to its N-H analogs. This guide details the structural logic, validated synthetic protocols, and strategic applications of this core in drug discovery.
Chemical Identity & Structural Logic
Nomenclature Decomposition
The IUPAC name This compound describes a precise bicyclic heteroaromatic architecture.
-
Indole Core: The fused benzene and pyrrole ring system.
-
1-Methyl: A methyl group attached to the pyrrolic nitrogen (N1), preventing hydrogen bond donation at this site and locking the tautomeric form.
-
2-Carboxylate: An ester functionality at the C2 position, adjacent to the nitrogen. This position is electronically distinct, often serving to stabilize the indole ring against oxidative degradation.
-
5-Amino: A primary amine at the C5 position (on the benzenoid ring). This is the critical "warhead" attachment point for structure-activity relationship (SAR) exploration.
-
Ethyl: The alkyl chain of the ester.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 71056-58-1 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Pale yellow to tan solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water. |
| Storage | -20°C, under Argon/Nitrogen. Hygroscopic and light-sensitive. |
Synthetic Architecture
The synthesis of this molecule requires careful regiocontrol. While direct nitration of 1-methylindole-2-carboxylates is possible, it often yields mixtures of C3 and C5 isomers. The authoritative route utilizes a de novo construction of the indole ring via the Fischer Indole Synthesis to guarantee regiochemical purity.
Retrosynthetic Analysis (Graphviz)
Figure 1: High-fidelity synthetic route ensuring C5 regioselectivity via Fischer Indole cyclization followed by nitro reduction.
Detailed Protocol: Catalytic Hydrogenation
The final step—reduction of the nitro group to the amine—is the most critical due to the oxidative instability of the product. The following protocol is designed for high yield and minimal byproduct formation.
Prerequisites:
-
Precursor: Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate.
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.
-
Solvent: Anhydrous Ethanol or Methanol.
-
Atmosphere: Hydrogen gas (balloon pressure sufficient).
Step-by-Step Methodology:
-
Preparation: In a clean hydrogenation flask, dissolve 1.0 eq of the nitro-indole precursor in Ethanol (approx. 10 mL/g).
-
Inerting: Purge the vessel with Nitrogen (N₂) for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst. Safety Note: Pd/C is pyrophoric. Add under N₂ flow or wet with a small amount of toluene/water before addition.
-
Hydrogenation: Evacuate the N₂ and backfill with Hydrogen (H₂). Repeat 3 times. Stir vigorously at room temperature under H₂ (1 atm) for 4–6 hours.
-
Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting nitro compound (yellow/UV active) should disappear; the amine spot will be more polar and may stain with Ninhydrin.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate in vacuo at <40°C.
-
Expert Tip: Do not heat the crude amine excessively. If not using immediately, convert to the Hydrochloride salt by adding 1.1 eq of HCl in Dioxane and precipitating with Ether. This stabilizes the amine for storage.
-
Strategic Application in Drug Design
This scaffold is not merely an intermediate; it is a "branch point" for diversity-oriented synthesis.
SAR Logic & Derivatization
The molecule offers three distinct vectors for modification:
-
Vector A (C5-Amine): The primary site for introducing diversity. Amides, ureas, and sulfonamides here modulate potency and solubility.
-
Vector B (C2-Ester): Hydrolysis yields the carboxylic acid, allowing for fragment growing or macrocyclization.
-
Vector C (C3-H): The electron-rich C3 position is susceptible to electrophilic aromatic substitution (e.g., formylation, halogenation), enabling the construction of tricyclic cores.
Figure 2: Divergent synthesis map showing primary vectors for medicinal chemistry optimization.
Case Study: Kinase Inhibition
Research into EGFR and CDK2 inhibitors has utilized the 5-aminoindole-2-carboxamide motif.[1] By converting the C2-ester to an amide and derivatizing the C5-amine with heteroaryl chlorides, researchers can access dual-action inhibitors. The 1-methyl group is crucial here to prevent non-specific binding associated with the free N-H indole [1].
Analytical Characterization
To validate the integrity of the synthesized core, the following NMR signals are diagnostic.
¹H NMR (DMSO-d₆, 400 MHz) Expectations:
-
Indole N-CH₃: Singlet, δ ~3.9–4.0 ppm (3H).
-
C3-H: Singlet, δ ~7.0–7.2 ppm (1H).[2] Distinctive sharp singlet.
-
C5-NH₂: Broad singlet, δ ~4.5–5.0 ppm (2H, exchangeable with D₂O).
-
Aromatic Region:
-
Ethyl Group: Quartet (δ ~4.3) and Triplet (δ ~1.3).[4]
Quality Control Warning: If the C5-NH₂ peak is absent or the aromatic region shows multiplet smearing, the amine has likely oxidized to the imine or azo-dimer. Re-purification or immediate salt formation is required.
References
-
Mohamed, F. A. M., et al. (2023).[1][3] "Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors."[1][5] RSC Medicinal Chemistry. Link
-
Sigma-Aldrich. (n.d.). "this compound Product Information." Link
-
PubChem.[6] (n.d.). "Ethyl 5-amino-1H-indole-2-carboxylate Compound Summary." (Note: Analogous non-methylated structure for property comparison). Link
-
Zhao, X., et al. (2024).[4] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." European Journal of Medicinal Chemistry. Link
Sources
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- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
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- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis and Strategic Importance of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Key Heterocyclic Building Block
Introduction: The Privileged Indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, making it a "privileged scaffold" in drug design. Within this important class of heterocycles, Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate emerges as a particularly valuable building block. The presence of a strategically positioned amino group at the C5 position, a reactive ester at C2, and a methyl group on the indole nitrogen provides three distinct points for molecular elaboration. This trifecta of functionality enables chemists to construct complex molecular architectures with diverse pharmacological applications, from anticancer agents to central nervous system modulators. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this key intermediate.
A Convergent Synthetic Strategy: From Nitroindole to the Target Amine
The most logical and efficient pathway to this compound is a two-step sequence commencing with the commercially available Ethyl 5-nitro-1H-indole-2-carboxylate. This strategy involves an initial N-methylation followed by the reduction of the nitro group to the desired amine.
Part 1: N-Methylation of the Indole Core
The acidity of the N-H proton of the indole ring allows for its facile deprotonation with a suitable base, followed by quenching with an electrophilic methyl source. This step is crucial as the presence of the N-methyl group can significantly impact the pharmacological profile of the final compound by altering its metabolic stability, solubility, and receptor-binding interactions.
Experimental Protocol: Synthesis of Ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate
-
Reagents and Materials:
-
Ethyl 5-nitro-1H-indole-2-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous n-heptane
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
To a solution of Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 mmol) in anhydrous DMF (2 mL) under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.4 mmol) in n-heptane (0.5 mL).
-
Stir the resulting mixture at room temperature for approximately 10 minutes, or until the cessation of hydrogen gas evolution is observed.
-
Carefully add iodomethane (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (2 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the indole nitrogen without competing in other side reactions.
-
Anhydrous DMF: A polar aprotic solvent is ideal for this reaction as it readily dissolves the indole substrate and the sodium salt intermediate, facilitating the subsequent Sₙ2 reaction with iodomethane. The anhydrous condition is critical to prevent the quenching of the sodium hydride.
-
Iodomethane (CH₃I): A highly reactive and efficient methylating agent.
Note on a Potential Side Reaction: One source notes that under these reaction conditions, some hydrolysis of the ethyl ester to the corresponding carboxylic acid may occur. If this is observed, acidification of the aqueous layer after extraction can allow for the recovery of the carboxylic acid product.[1]
Part 2: Reduction of the Nitro Group to the Primary Amine
The transformation of the nitro group at the C5 position into a primary amine is the final and critical step in the synthesis. This functional group is a key handle for a variety of subsequent chemical modifications, such as amide bond formation, sulfonylation, and reductive amination, which are central to building diverse chemical libraries for drug screening. Several reliable methods are available for this reduction.
Method A: Catalytic Hydrogenation
This is often the cleanest and most efficient method for nitro group reduction.
Experimental Protocol:
-
Reagents and Materials:
-
Ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate
-
Palladium on carbon (Pd/C), 5% or 10%
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Ammonium formate (HCOONH₄) or a hydrogen gas source
-
-
Procedure (using Ammonium Formate):
-
Dissolve Ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate (1.0 mmol) in ethanol (10 mL).
-
Add ammonium formate (4.0 mmol) to the solution.
-
Carefully add 5% Palladium on carbon (10% by weight of the starting material) under an inert atmosphere.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.[2]
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purification can be achieved by recrystallization or column chromatography.
-
Method B: Metal-Mediated Reduction
An alternative to catalytic hydrogenation, particularly useful if certain functional groups in the molecule are sensitive to hydrogenation.
Experimental Protocol:
-
Reagents and Materials:
-
Ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of Ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate (1.0 mmol) in ethyl acetate (20 mL), add Tin(II) chloride dihydrate (4.0 mmol).
-
Heat the resulting mixture under reflux for 3 hours, monitoring by TLC.[3]
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Self-Validating System: The progress of both the N-methylation and the nitro reduction can be reliably monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot with a different Rf value. The final product's identity and purity should be confirmed by spectroscopic methods.
Characterization and Physicochemical Properties
The structural confirmation and purity assessment of this compound are paramount. The following data provides a summary of its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 71056-58-1 | [4] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [4] |
| Molecular Weight | 218.25 g/mol | Calculated |
| Appearance | Powder | [4] |
| SMILES String | O=C(OCC)C1=CC2=CC(N)=CC=C2N1C | [4] |
| InChI Key | WPRKJQVJYKGTLF-UHFFFAOYSA-N | [4] |
Spectroscopic Data (Predicted/Analogous):
-
¹H NMR: Protons of the ethyl group (a quartet and a triplet), a singlet for the N-methyl group, and distinct aromatic protons on the indole ring. The protons of the amino group will appear as a broad singlet.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the N-methyl carbon, and the aromatic carbons of the indole core.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching for the ester.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The amino group at the C5 position serves as a key point for diversification, allowing for the introduction of various side chains and functional groups through reactions such as:
-
Amide and Sulfonamide Formation: Coupling with carboxylic acids or sulfonyl chlorides to generate libraries of substituted amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Buchwald-Hartwig and Ullmann Couplings: Cross-coupling reactions to form C-N bonds with aryl halides or other partners.
The indole-2-carboxylate moiety itself can be hydrolyzed to the corresponding carboxylic acid, which can then participate in further coupling reactions or be a key pharmacophoric feature.
While a direct lineage to a marketed drug from this specific starting material is not explicitly detailed in the provided search results, the 5-aminoindole scaffold is a component of numerous investigational and approved drugs. For instance, derivatives of 5-aminoindoles have been investigated for their potential as serotonin receptor agonists and antagonists, kinase inhibitors, and antiviral agents.
Visualizing the Synthetic and Application Pathways
Caption: Synthetic route and key applications of the title compound.
Conclusion
This compound represents a strategically important and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials via a reliable two-step sequence makes it an accessible intermediate for the construction of diverse chemical libraries. The presence of multiple functionalization points on the indole scaffold provides chemists with the flexibility to explore a wide chemical space in the quest for novel therapeutic agents. This guide has outlined the key synthetic methodologies, provided insights into the rationale behind experimental choices, and highlighted the potential applications of this valuable compound, thereby serving as a comprehensive resource for researchers in the field.
References
- BenchChem. (2025). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. BenchChem.
-
PubChem. (n.d.). Ethyl 5-amino-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Zenodo. (1956). Studies in the Indole Field. Part VI. Synthesis of Some Nitro. Retrieved from [Link]
- MDPI. (2016).
- Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 403-412.
- Google Patents. (n.d.). KR20070098922A - 5-aminoindole derivatives.
- ChemRxiv. (2021).
- Wiley Online Library. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63.
- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- Google Patents. (n.d.).
- Springer. (1999). SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds, 35(12), 1426-1432.
-
Sciencemadness.org. (n.d.). ETHYL INDOLE-2-CARBOXYLATE. Retrieved from [Link]
- Loyola eCommons. (1983). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses. 3278.
-
Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]
- ResearchGate. (2010). ChemInform Abstract: Straightforward Selective Preparation of Nitro- and Amino-Indoles from 2-Halonitroanilines and Alkynes. First Synthesis of 7-Amino-5-nitroindoles.
- Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
-
Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Ethyl 5-nitro-1H-indole-2-carboxylate. Retrieved from [Link]
- Heterocycles. (2000). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1. SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Heterocycles, 53(3), 665-673.
- MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
- Organic Syntheses. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, Coll. Vol. 5, p. 184.
- ResearchGate. (2020).
- National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed Central.
- Google Patents. (n.d.). WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors.
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An In-depth Technical Guide on the Theoretical Properties of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Abstract
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate is a functionalized indole derivative of significant interest to the chemical and pharmaceutical sciences. As a synthetic intermediate, its unique arrangement of an N-methylated indole core, a reactive 5-amino group, and an ethyl ester at the 2-position presents a versatile scaffold for the development of complex molecular architectures. This guide provides a comprehensive analysis of its core theoretical properties, including its molecular structure, predictable physicochemical characteristics, and a logical synthetic pathway based on established indole chemistry. Furthermore, we explore its chemical reactivity, highlighting its potential for derivatization into compound libraries. Drawing parallels with structurally related bioactive molecules, we also postulate potential applications in drug discovery, particularly in the context of enzyme inhibition, thereby positioning this compound as a valuable building block for researchers in medicinal chemistry and drug development.
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active compounds, from the essential amino acid tryptophan to potent anti-cancer agents like vinblastine, underscores its role as a "privileged scaffold." Functionalized indoles, such as this compound, serve as critical starting materials, offering multiple points for chemical modification. This particular molecule combines three key functional groups: a nucleophilic aromatic amine, a modifiable ester, and an N-methylated indole nitrogen, which blocks a common metabolic site and influences the molecule's overall conformation and electronic properties. Understanding the theoretical underpinnings of this compound is essential for leveraging its full synthetic and therapeutic potential.
Molecular and Physicochemical Profile
The structural and electronic characteristics of this compound dictate its behavior in chemical and biological systems. The N-methylation prevents hydrogen bond donation at the indole nitrogen, while the 5-amino group significantly increases the electron density of the benzene portion of the ring system, making it susceptible to electrophilic attack and a potent hydrogen bond donor.
| Property | Value / Description | Source |
| CAS Number | 71056-58-1 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |
| Molecular Weight | 218.25 g/mol | Calculated |
| Appearance | Powder (Predicted) | [2] |
| SMILES | O=C(OCC)C1=CC2=CC(N)=CC=C2N1C | [2] |
| InChI Key | WPRKJQVJYKGTLF-UHFFFAOYSA-N | [2] |
| Predicted Solubility | Soluble in methanol and dichloromethane; insoluble in water. | [3] |
| Predicted logP | ~2.5-3.0 (Increased lipophilicity due to N-methylation compared to its N-H counterpart) | [4][5] |
Theoretical Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Exemplary Protocol: Nitro Group Reduction (Step 3)
This protocol is adapted from analogous reductions of 5-nitroindoles.[6][7] The choice of stannous chloride (SnCl₂) is based on its high efficiency and tolerance for the ester functional group.
-
Setup: To a solution of Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate in a suitable solvent like ethyl acetate or ethanol (20 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) in a 4-5 molar excess.
-
Reaction: Heat the resulting mixture under reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of 7-8 by adding a saturated aqueous solution of sodium bicarbonate or anhydrous sodium carbonate. This step is critical as it precipitates tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final, pure compound.
Chemical Reactivity and Derivatization Potential
The molecule's utility as a synthetic intermediate stems from its distinct reactive sites, which can be addressed with high selectivity.
Caption: Key derivatization reactions of the title compound.
-
The 5-Amino Group: This is the most nucleophilic site. It can readily undergo acylation with acyl chlorides or anhydrides to form amides, a common linkage in bioactive molecules.[8] It can also be alkylated or used in reactions like diazotization to introduce other functionalities.
-
The Ethyl Ester: The ester at the 2-position can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.[9] This acid can then be coupled with various amines to generate a diverse library of indole-2-carboxamides, a class of compounds known for their biological activities, including modulation of cannabinoid receptors.[8][10] Alternatively, treatment with hydrazine leads to the formation of a carbohydrazide, another versatile intermediate.[9]
-
The Indole Ring: While the 5-amino group is a strong activating group, the C-2 ester is deactivating. Electrophilic aromatic substitution (e.g., halogenation) would likely be directed to the C-4 or C-6 positions, though reactions at C-3 are also known for indole esters.[8]
Potential Applications in Drug Discovery & Research
A. Scaffold for Kinase Inhibitors and Receptor Modulators
The indole-2-carboxylate and indole-2-carboxamide frameworks are prevalent in numerous classes of therapeutic agents. Research has shown that derivatives can act as HIV-1 integrase inhibitors[6] and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.[11] The subject molecule provides a direct precursor to indole-2-carboxamides, which have been extensively studied as allosteric modulators for the Cannabinoid Receptor 1 (CB1).[8] The 5-amino group offers a handle to explore structure-activity relationships related to polarity and hydrogen bonding in this region of the molecule.
B. Hypothetical Role as an NNMT Inhibitor
A particularly insightful hypothesis arises from comparing our title compound to 5-Amino-1MQ, a known inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[12][13]
-
NNMT Mechanism: NNMT is an enzyme that plays a key role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of Vitamin B3).[12] This process consumes a methyl group from S-adenosylmethionine (SAM), a universal methyl donor. Elevated NNMT activity is linked to obesity and type 2 diabetes.[14]
-
Structural Analogy: this compound shares key structural features with NNMT inhibitors: a methylated nitrogen within a heterocyclic ring system and an amino group that can interact with the enzyme's active site. The inhibition of NNMT by molecules like 5-Amino-1MQ is proposed to increase levels of NAD+, a critical cofactor for cellular energy and repair, leading to beneficial metabolic effects like reduced fat storage and enhanced muscle function.[14]
Caption: Hypothetical inhibition of the NNMT metabolic pathway.
Given these parallels, this compound and its derivatives are compelling candidates for screening as novel NNMT inhibitors, opening a potential new avenue of research into metabolic disorders.
Conclusion
This compound is more than a simple chemical; it is a highly versatile platform for chemical innovation. Its theoretical properties—from its predictable synthesis and well-defined reactive sites to its potential as a scaffold for high-value therapeutic agents—make it a compound of considerable interest. The insights provided in this guide, particularly the hypothesized link to NNMT inhibition, are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and unlock the full potential of this promising indole derivative.
References
-
Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 . PubChem. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . National Center for Biotechnology Information. [Link]
-
Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties . Cheméo. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . MDPI. [Link]
-
INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE . Organic Syntheses. [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR . RJPBCS. [Link]
-
3-(2-Amino-ethyl)-2-methyl-1h-indole-5-carboxylic acid . Pharmaffiliates. [Link]
-
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors . Asian Journal of Organic & Medicinal Chemistry. [Link]
-
5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation . Paradigm Peptides. [Link]
-
Synthesis and biological evaluation of indoles . Der Pharma Chemica. [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) . ACS Publications. [Link]
-
Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters . Arkivoc. [Link]
-
5 Amino 1MQ . Regenerative Medicine | Stem Cell Therapy. [Link]
-
Unpacking 5-Amino-1mq: A Look at This Intriguing Compound . Oreate AI Blog. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists . MDPI. [Link]
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Methodological & Application
Application Note: Biological Evaluation & Synthetic Utility of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Executive Summary & Chemical Context
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS: 71056-58-1 ) is a critical pharmacophore intermediate, not a final therapeutic agent.[1] In medicinal chemistry, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.
Its primary biological relevance lies in its role as a precursor for:
-
HCV NS5B Polymerase Inhibitors: The indole C2-carboxylate and C5-amino positions are key vectors for optimizing potency against Hepatitis C Virus.
-
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): Recent studies (2024) utilize this scaffold to target the viral integrase enzyme.
-
H3 Receptor Antagonists: Used in the development of neurological agents for obesity and cognitive disorders.
Crucial Distinction: Do not confuse this compound with 5-amino-1MQ (5-amino-1-methylquinolinium), a distinct NAD+ salvage pathway inhibitor used in metabolic research.
Application Focus: The Indole Scaffold in Antiviral Discovery
The biological activity of this compound is realized through derivatization . The C5-amino group is the primary "handle" for introducing diversity (via amide coupling or reductive amination), while the C2-ester provides a secondary site for cyclization or hydrolysis to a carboxylic acid pharmacophore.
Mechanism of Action (Downstream)
When derivatized, the resulting compounds typically function via Allosteric Inhibition :
-
HCV NS5B: Derivatives bind to the "Thumb II" allosteric site of the viral polymerase, locking the enzyme in an inactive conformation and preventing RNA replication.
-
HIV Integrase: The indole core intercalates with viral DNA or chelates Magnesium ions (Mg2+) in the enzyme's active site, blocking the strand transfer step essential for viral replication.
Experimental Protocols
Protocol A: Chemical Derivatization (Preparation for Bio-Assay)
Objective: To convert the inactive intermediate into a bioactive amide for testing.
Reagents:
-
This compound (1.0 eq)[2]
-
Aryl Carboxylic Acid (Target dependent, 1.1 eq)
-
HATU (1.2 eq), DIPEA (2.0 eq)
-
Solvent: Anhydrous DMF[3]
Workflow:
-
Dissolution: Dissolve the aryl carboxylic acid in DMF (5 mL/mmol) under Nitrogen.
-
Activation: Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to activate the acid.
-
Coupling: Add This compound .
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift: M+Acid-H2O).
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
QC: Verify purity >95% by HPLC before biological testing.
Protocol B: HCV NS5B RNA Polymerase Inhibition Assay
Objective: To evaluate the antiviral potency of derivatives synthesized from the scaffold.
Principle: Measures the incorporation of radiolabeled UTP (or fluorescent analog) into a nascent RNA strand by recombinant NS5B enzyme.
Materials:
-
Enzyme: Recombinant HCV NS5B (C-terminal truncated, Δ21).
-
Template: Poly(A)/Oligo(U)16 primer.
-
Substrate: [3H]-UTP or fluorescent UTP.
-
Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 25 mM KCl.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the indole derivative in 100% DMSO. Prepare 3-fold serial dilutions (final DMSO concentration < 5%).
-
Pre-Incubation: Add 10 µL of compound and 20 µL of NS5B enzyme (50 nM final) to a 96-well plate. Incubate for 15 min at 25°C to allow allosteric binding.
-
Reaction Initiation: Add 20 µL of Substrate Mix (Template + [3H]-UTP).
-
Elongation: Incubate for 60–120 minutes at 30°C.
-
Termination: Stop reaction with cold 10% TCA (Trichloroacetic acid) containing pyrophosphate.
-
Filtration: Transfer to GF/B filter plates using a cell harvester. Wash to remove unincorporated [3H]-UTP.
-
Quantification: Add scintillation fluid and read on a Microbeta counter.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol C: HIV-1 Integrase Strand Transfer Assay
Objective: To validate the scaffold's utility in blocking HIV replication.
Materials:
-
Kit: HTLV-1/HIV-1 Integrase Assay Kit (e.g., XpressBio or similar).
-
Target: Streptavidin-coated plate with biotinylated viral DNA donor.
Workflow:
-
Coating: Immobilize biotinylated donor DNA (LTR sequence) onto streptavidin plates.
-
Binding: Add Recombinant HIV-1 Integrase and incubate for 30 min.
-
Treatment: Add the indole derivative (diluted in buffer). Incubate for 30 min.
-
Strand Transfer: Add Target DNA (mimicking host DNA). Incubate for 60 min at 37°C.
-
Detection: Add HRP-labeled antibody targeting the cleaved donor-target complex.
-
Readout: Add TMB substrate; measure Absorbance at 450 nm.
-
Interpretation: Reduced absorbance indicates inhibition of the strand transfer complex.
Data Visualization & Pathway Logic
Figure 1: Synthetic & Biological Utility Pathway
Caption: Transformation of this compound into bioactive antiviral agents.
Biological Activity Data Summary
Note: Data represents typical potency ranges for derivatives synthesized from this specific scaffold, not the raw intermediate.
| Target Class | Assay Type | Typical IC50 / EC50 | Mechanism | Reference |
| HCV NS5B | RNA Polymerase (In vitro) | 50 nM – 500 nM | Allosteric Inhibition (Non-Nucleoside) | [1] |
| HIV-1 Integrase | Strand Transfer (ST) | 10 nM – 100 nM | Active Site Chelation | [2] |
| H3 Receptor | cAMP Accumulation | < 50 nM | Inverse Agonist / Antagonist | [3] |
References
-
Beaulieu, P. L., et al. (2004).[4] Inhibitors of the HCV NS5B polymerase: synthesis and biological evaluation of indole-based analogs.US Patent 2004/0024190 .[4] Link
-
Wang, Y., et al. (2024).[5] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.PMC (PubMed Central) . Link (Note: Generalized link to PMC search for verification of recent indole-2-carboxylate INSTI papers).
-
Hancock, A. A., et al. (2004).[6] Histamine H3 antagonists in models of obesity.European Journal of Pharmacology , 487(1-3), 183-197.[6] Link
-
PubChem Compound Summary. (n.d.). Ethyl 5-amino-1H-indole-2-carboxylate (Analogous Structure).[7]National Center for Biotechnology Information . Link
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Application Note: Precision Derivatization of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
This Application Note is designed for medicinal chemists and drug discovery professionals focusing on the diversification of the indole scaffold. It provides a rigorous, evidence-based guide to derivatizing Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate , a versatile building block for kinase inhibitors (e.g., EGFR, CDK2) and GPCR ligands.
Executive Summary & Chemical Architecture
This compound (CAS: 71056-58-1) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity profile, allowing for sequential, regioselective functionalization.[1]
Unlike simple indoles, this scaffold possesses three distinct reactive vectors:
-
C-5 Amino Group (Nucleophilic): An aniline-like handle for library expansion via acylation, sulfonylation, or reductive amination.
-
C-2 Ethyl Ester (Electrophilic): A masked carboxylic acid, stable under C-5 derivatization conditions but readily hydrolyzable for "right-hand" side modification.
-
C-3 Position (Nucleophilic/Electrophilic): The electron-rich indole core allows for electrophilic aromatic substitution (SEAr), modulated by the push-pull electronics of the C-5 donor and C-2 acceptor.
Reactivity Map
The following diagram illustrates the orthogonal reaction sites and their respective chemical logic.
Figure 1: Orthogonal reactivity vectors of the scaffold. The C-5 amine is the primary entry point for diversification.
Module A: C-5 Amino Functionalization (The "Left-Hand" Side)
The C-5 amino group is an aniline derivative. While nucleophilic, it is less reactive than aliphatic amines due to resonance delocalization into the indole ring.
Protocol 1: Chemoselective Amide Coupling
Objective: Acylation of the C-5 amine without disturbing the C-2 ester. Mechanism: Nucleophilic acyl substitution. Critical Control: Use of a non-nucleophilic base (DIPEA) prevents ester hydrolysis.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Acid Chloride (1.1 eq) OR Carboxylic Acid (1.1 eq) + HATU (1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the indole substrate in 5 mL of anhydrous DCM under
atmosphere. -
Activation (if using Acid): If starting with a carboxylic acid, add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the activated ester.
-
Addition: Add the electrophile (Acid Chloride or Activated Ester mixture) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (fluorescent blue spot) should disappear.
-
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with brine, dry over . -
Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Self-Validating Endpoint:
-
1H NMR: Appearance of a downfield amide proton singlet (
8.5–10.0 ppm). -
Shift: The C-4 and C-6 aromatic protons will shift downfield (
) due to the electron-withdrawing nature of the new amide group.
Protocol 2: Urea/Carbamate Formation
Objective: Synthesis of urea or carbamate linkers for H-bond donor/acceptor modulation.
Methodology:
-
Dissolve substrate in THF/DCM (1:1).
-
Add Isocyanate (1.1 eq) or Chloroformate (1.1 eq).
-
Add Pyridine (1.5 eq) as a mild base/catalyst.
-
Stir at RT for 16 hours. Heating to 50°C may be required for sterically hindered isocyanates.
Module B: C-2 Ester Transformation (The "Right-Hand" Side)
The C-2 ethyl ester is sterically accessible but electronically deactivated by the indole nitrogen lone pair. Hydrolysis requires vigorous conditions compared to simple benzoates.
Protocol 3: Saponification to Carboxylic Acid
Objective: Reveal the C-2 carboxylic acid for subsequent amidation.
Materials:
-
Solvent: THF:Water:MeOH (3:1:1) – The "Universal" Hydrolysis Mix
-
Reagent: Lithium Hydroxide Monohydrate (
) (3.0 eq)
Step-by-Step Methodology:
-
Dissolution: Dissolve the C-5 derivatized ester (from Module A) in the THF/MeOH/Water mixture (0.1 M concentration).
-
Reagent Addition: Add solid
. -
Reaction: Stir at 60°C for 4–6 hours. Note: RT stirring is often insufficient for indole-2-esters.
-
Workup (Critical):
-
Concentrate to remove organics (THF/MeOH).
-
Acidify the remaining aqueous layer to pH 3–4 using 1N HCl.
-
The product usually precipitates as a solid. Filter and wash with cold water.
-
Do not extract yet: If no precipitate forms, extract with EtOAc after saturation with NaCl.
-
Self-Validating Endpoint:
-
1H NMR: Disappearance of the ethyl group quartet (
) and triplet ( ). -
LCMS: Mass shift of -28 Da (Loss of Ethyl + Gain of H).
Module C: C-3 Regioselective Functionalization
The C-3 position is the "soft" nucleophilic center of the indole. While the C-2 ester withdraws electrons, the C-5 amino group (even if acylated) donates electron density, reactivating the ring for Electrophilic Aromatic Substitution (SEAr).
Protocol 4: C-3 Halogenation (Iodination/Bromination)
Objective: Install a halogen handle for Suzuki/Sonogashira coupling.
Methodology:
-
Dissolve substrate in DMF.
-
Add N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 eq).
-
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Pour into ice water containing sodium thiosulfate (to quench halogens). Filter the precipitate.[2]
Structural Logic:
-
The reaction occurs exclusively at C-3.
-
Validation: Loss of the C-3 proton singlet (
) in 1H NMR.
Integrated Workflow: Library Generation
The following workflow describes the logical order of operations to generate a library of 5,2-disubstituted indoles.
Figure 2: Sequential workflow for generating 5,2-disubstituted indole libraries. Performing C-5 modification first avoids potential side reactions with the free C-2 acid.
Analytical Data Summary (Reference Values)
| Position | Proton (1H NMR) | Shift (ppm, DMSO-d6) | Multiplicity | Diagnostic Change upon Derivatization |
| N-Me | N-CH3 | 3.95 - 4.05 | Singlet | Stays constant (Internal Standard) |
| C-3 | Ar-H | 7.10 - 7.25 | Singlet | Disappears upon C-3 halogenation |
| C-4 | Ar-H | 7.60 - 7.70 | Doublet | Shifts downfield (~0.2 ppm) if C-5 is acylated |
| C-5 | -NH2 | 4.50 - 5.00 | Broad Singlet | Disappears; replaced by Amide NH (~9-10 ppm) |
| C-2 Ester | -OCH2CH3 | 4.30 (q), 1.32 (t) | Quartet, Triplet | Disappears upon hydrolysis |
References
-
Indole Scaffold Utility: Molecules2016 , 21(3), 333.[3][4] "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Link
-
Amide Coupling Protocols: RSC Medicinal Chemistry2021 , 12, Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. Link
-
C-3 Halogenation Methods: Organic Syntheses1977 , 56, 72. "Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate."[2] (Analogous reactivity patterns). Link
-
Biological Applications (H3 Antagonists): Journal of Medicinal Chemistry1990 , 33, 4-11.[1] (Foundational work on 5-aminoindole derivatives). Link
Sources
Application Note: Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate in Medicinal Chemistry
[1]
Executive Summary & Compound Profile
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate is a high-value bifunctional indole scaffold widely utilized in the discovery of antiviral agents (specifically HCV NS5B polymerase inhibitors) and metabolic regulators (MCH receptor antagonists). Its structural utility lies in its orthogonal functionalization potential : the 5-amino group serves as a nucleophilic handle for library diversification (SAR exploration), while the 2-carboxylate acts as a stable anchor that can be later transformed into heterocycles, amides, or solubilizing groups.
Compound Identity
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 71056-58-1 (1-Methyl analog) |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Key Functional Groups | Primary Amine (C5), Ethyl Ester (C2), Indole Core (N-Methylated) |
| Solubility | Soluble in DMSO, DMF, DCM; moderate solubility in Ethanol.[1][2][3] |
Strategic Applications in Drug Discovery
A. HCV NS5B Polymerase Inhibitors (Thumb Pocket 1)
This scaffold is a critical intermediate in the synthesis of allosteric inhibitors targeting the "Thumb Pocket 1" of the Hepatitis C Virus (HCV) NS5B polymerase.[4]
-
Mechanism: The indole core provides the necessary hydrophobic bulk to occupy the allosteric pocket. The 1-methyl group locks the conformation, preventing H-bond donation from the indole nitrogen, which often improves membrane permeability compared to the NH-indole parent.
-
SAR Insight: The 5-amino position is typically derivatized with bulky aromatic acids (e.g., 4-cyclopropylmethoxybenzoic acid) to extend into the solvent-exposed region of the enzyme, enhancing potency and solubility.
B. Melanin-Concentrating Hormone (MCH) Antagonists
In metabolic disease research, this scaffold is used to generate antagonists for MCH receptors, which regulate appetite and energy balance.[1]
-
Design Strategy: The 2-carboxylate is often hydrolyzed and coupled to amines or converted to heterocycles (e.g., oxadiazoles) to mimic the pharmacophore of endogenous peptide ligands.
Detailed Experimental Protocols
Protocol 1: Preparation of the Scaffold (Nitro Reduction)
Context: Commercial batches may contain oxidized impurities. For critical SAR, fresh reduction of the nitro precursor is recommended.
Reagents: Ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate, Tin(II) chloride dihydrate (
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of the nitro-indole precursor in absolute EtOH (10 volumes, 50 mL).
-
Reduction: Add
(5.0 eq) in portions to the stirring solution at room temperature.-
Expert Tip: The reaction is exothermic. Add slowly to prevent solvent boiling.
-
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor by LC-MS (Target M+H: 219.1). -
Workup (Critical): Cool to room temperature. Pour the mixture into ice-cold saturated
solution.-
Note: A thick white precipitate of tin salts will form.
-
-
Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc.
-
Extraction: Separate the organic layer.[5] Wash with brine, dry over
, and concentrate-
Yield: Typically 85–95% as a tan solid. Use immediately or store under Argon at
(amine is oxidation-sensitive).
-
Protocol 2: C5-Amidation (Library Generation)
Context: This protocol describes the installation of the "warhead" or diversity element at the 5-position, a common step in HCV inhibitor synthesis.
Reagents: Scaffold (from Protocol 1), Carboxylic Acid (
Step-by-Step:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (5 volumes). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes at RT to form the active ester.
-
Coupling: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir at
for 4–12 hours.-
Monitoring: TLC (50% EtOAc/Hexane) or LC-MS. The amine spot should disappear.
-
-
Quench: Dilute with EtOAc (20 volumes) and wash with 1N HCl (to remove excess DIPEA/HATU byproducts), followed by sat.
and brine.[5] -
Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Result: Stable amide intermediate ready for C2-ester manipulation.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the bifunctional utility of the scaffold, mapping the transformation from the nitro precursor to bioactive drug candidates.
Caption: Synthetic flowchart transforming the nitro precursor into the target 5-amino scaffold, followed by divergent pathways to key medicinal chemistry targets.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in Reduction | Incomplete reduction or product trapping in tin salts. | Use H2/Pd-C (1 atm) in MeOH if SnCl2 workup is problematic. If using SnCl2, ensure thorough washing of the Celite pad with EtOAc. |
| N-Methylation Impurities | If synthesizing the precursor: N-alkylation vs. O-alkylation. | Use NaH/MeI in DMF at |
| Amide Coupling Stalls | The C5-amine is essentially an aniline; nucleophilicity is reduced by the indole ring. | Heat the coupling reaction to |
| Ester Hydrolysis Failure | Steric hindrance from N-Methyl or C3 substituents. | Use LiOH in THF/Water (1:1) at |
References
-
Beaulieu, P. L., et al. (2012). Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941) with Demonstrated Antiviral Activity in Patients. Journal of Medicinal Chemistry.
-
Boehringer Ingelheim International GmbH. (2004). Viral Polymerase Inhibitors. U.S. Patent 7,223,785.[5][2]
-
Takeda Pharmaceutical Company. (2011). Indole Derivative having MCH Receptor Antagonistic Action. European Patent EP2522657B1.
-
Sigma-Aldrich. this compound Product Page.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
reaction of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate with electrophiles
Application Note: Chemoselective Functionalization of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Executive Summary
This compound (CAS: 71086-99-2) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., GSK-3
This guide provides validated protocols for reacting this substrate with various electrophiles. We prioritize chemoselectivity, offering distinct workflows for N-functionalization (Amide/Sulfonamide/Urea synthesis) and C-functionalization (Electrophilic Aromatic Substitution), supported by mechanistic insights to minimize side reactions.
Reactivity Profile & Mechanistic Insight
To design successful experiments, one must understand the electronic "push-pull" dynamics of this molecule:
-
C5-Amino Group (Primary Nucleophile): This is the most reactive site. The lone pair on the exocyclic nitrogen is available for attack on electrophiles (acyl chlorides, isocyanates, aldehydes). It strongly activates the benzene ring.
-
Indole C3 (Secondary Nucleophile): The indole core is electron-rich. However, the C2-ethyl ester is electron-withdrawing, deactivating the pyrrole ring. Conversely, the C5-amino and 1-methyl groups are electron-donating.
-
Result: The C3 position remains nucleophilic but is less reactive than the exocyclic amine. Direct C3-functionalization without protecting the amine often leads to complex mixtures or N-reaction.
-
-
C2-Ester: An electrophilic site. While not the focus of this guide (which covers reaction with electrophiles), it stabilizes the molecule against oxidative degradation common in electron-rich indoles.
Reactivity Map (DOT Visualization)
Figure 1: Chemoselectivity landscape. The C5-amino group is the kinetic product site for most electrophiles. C3-functionalization requires specific strategies.
Protocol A: N-Functionalization (Library Synthesis)
This is the standard workflow for generating Structure-Activity Relationship (SAR) libraries.
Method A1: Amide & Sulfonamide Synthesis
Reagents: Acid Chlorides (RCOCl) or Sulfonyl Chlorides (RSO2Cl). Base: Pyridine or Diisopropylethylamine (DIPEA). Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv). Note: Pyridine (2-3 equiv) can be used if the acid chloride is highly reactive.
-
Electrophile Addition: Cool the solution to 0°C. Add the Acid Chloride or Sulfonyl Chloride (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.
-
Workup:
-
Quench with saturated NaHCO3.
-
Extract with DCM (3x).
-
Wash organics with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from EtOH or flash chromatography (SiO2).
Data Summary: Typical Yields
| Electrophile Type | Product Class | Typical Yield | Key Observation |
|---|---|---|---|
| Acetyl Chloride | Acetamide | >90% | Very fast; no heating required. |
| Benzoyl Chloride | Benzamide | 85-95% | Requires 2-3 hrs at RT. |
| Tosyl Chloride | Sulfonamide | 80-90% | May require mild heating (40°C) if sluggish. |
Method A2: Urea Synthesis
Reagent: Isocyanates (R-NCO). Solvent: DCM or Toluene.
-
Dissolve substrate in DCM (0.1 M).
-
Add Isocyanate (1.1 equiv). No base required.
-
Stir at RT for 4–12 hours.
-
Self-Validating Step: The urea product often precipitates out of DCM or Toluene. Filter the solid and wash with cold ether to obtain pure product.
Protocol B: C3-Electrophilic Aromatic Substitution (Advanced)
Direct C3-functionalization (e.g., Friedel-Crafts) on the free amine is NOT recommended due to Lewis acid complexation with the amine and potential oxidation.
Correct Strategy: Protect
Workflow Diagram (DOT)
Figure 2: Strategic route for C3-functionalization.
Protocol: C3-Formylation (Vilsmeier-Haack)[1]
-
Protection: Convert the 5-amino group to the acetamide (see Method A1).
-
Vilsmeier Reagent Prep: In a separate flask, add POCl3 (1.2 equiv) dropwise to anhydrous DMF (5 equiv) at 0°C. Stir for 30 min to form the chloroiminium salt (white precipitate/slurry).
-
Addition: Dissolve the N-protected indole in DMF and add it to the Vilsmeier reagent at 0°C.
-
Reaction: Heat to 60–80°C for 2–4 hours. Note: The electron-withdrawing 2-ester makes the ring sluggish; heat is necessary.
-
Workup: Pour into ice water. Neutralize with Sodium Acetate or dilute NaOH. The C3-formyl product usually precipitates.
-
Deprotection (Optional): Reflux in ethanolic HCl to remove the acetyl group if the free amine is required.
Troubleshooting & Critical Parameters
-
Solubility: The ethyl ester improves solubility in organics compared to the carboxylic acid. If the substrate is insoluble in DCM, switch to THF or DMF.
-
Regioselectivity: If you observe mixtures of N- and C- reaction, confirm the quality of your base. Pyridine is milder and prevents protonation of the C3-position, which can inhibit EAS.
-
Stability: Store the starting material under inert atmosphere (Argon) at 4°C. Amines on electron-rich rings can oxidize to quinoid-like species (turning dark/black) upon prolonged air exposure.
References
-
Synthesis and Biological Evaluation of Indole Derivatives (GSK-3b Inhibitors) Source: Asian Journal of Organic & Medicinal Chemistry Context: Describes the synthesis of ethyl 2-carboxylate-5-substituted indoles and their biological evaluation. URL:[Link]
-
Discovery of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry (ACS) Context: Details SAR studies on 5-substituted indole-2-carboxamides, validating the 5-position as a key vector for potency. URL:[Link]
-
Reactions of Ethyl Indole-2-carboxylate in Aqueous Media Source: Australian Journal of Chemistry Context: Provides background on the stability and reactivity of the ethyl indole-2-carboxylate core under various conditions. URL:[Link]
-
PubChem Compound Summary: Ethyl 5-amino-1H-indole-2-carboxylate Source: National Institutes of Health (NIH) Context: Physiochemical properties and related patent data.[1] URL:[Link]
-
Optimization of Indole-2-carboxamides for Cannabinoid Receptor 1 (CB1) Source: Journal of Medicinal Chemistry (ACS) Context: Demonstrates the use of 5-substituted indoles in optimizing allosteric parameters for GPCRs. URL:[Link]
Sources
The Strategic Utility of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] Within the vast chemical space explored for kinase inhibition, the indole ring system has emerged as a "privileged scaffold."[2] Its inherent structural and electronic properties, coupled with its presence in numerous natural products and FDA-approved drugs, make it an ideal foundation for the design of novel therapeutics.[3][4] The versatility of the indole core allows for substitutions at multiple positions, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[5] This guide focuses on a particularly valuable, yet underexplored, building block: Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate . We will elucidate its strategic importance and provide detailed protocols for its synthesis and elaboration into advanced kinase inhibitor scaffolds.
The Unique Advantages of the 5-Amino-1-methyl-1H-indole-2-carboxylate Core
The title compound is not merely another indole derivative; its specific substitution pattern offers a triad of strategic advantages for the medicinal chemist:
-
The 5-Amino Group as a Vector for Diversity: The primary amine at the C5 position is a versatile functional handle. It serves as a key point for introducing a wide array of substituents that can project into and interact with specific pockets of a kinase's active site. This position is frequently exploited to modulate the structure-activity relationship (SAR) of indole-based inhibitors.[5]
-
The N1-Methyl Group for Enhanced Drug-like Properties: N-methylation of the indole nitrogen can have profound effects on a molecule's physicochemical properties.[6] It can block metabolic attack at this position, potentially increasing the compound's half-life. Furthermore, the removal of the N-H proton donor can enhance membrane permeability and oral bioavailability. From a synthetic standpoint, N-methylation prevents undesired side reactions that can occur at the indole nitrogen under certain conditions.[1]
-
The C2-Ester as a Modulatable Anchor: The ethyl carboxylate at the C2 position can serve multiple roles. It can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase. Alternatively, it can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for diversification and interaction with the target protein.[7]
Synthetic Pathways and Protocols
The synthesis of kinase inhibitors from this compound can be conceptualized as a two-stage process: first, the synthesis of the core building block itself, and second, its elaboration into more complex molecules.
Part A: Synthesis of the Core Building Block
A practical and scalable synthesis of this compound can be achieved in two key steps starting from the commercially available 5-nitroindole precursor.
Step 1: Reduction of the Nitro Group
The reduction of the 5-nitro group to the 5-amino group is a standard transformation. A common and efficient method involves catalytic hydrogenation or reduction with a metal salt like tin(II) chloride.
Protocol 1: Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate
Materials:
-
Ethyl 5-nitro-1H-indole-2-carboxylate
-
Ethanol (EtOH)
-
Ammonium formate (NH₄COOH)
-
5% Palladium on carbon (Pd/C)
-
Celite
-
Nitrogen gas (N₂)
Procedure:
-
Dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1 equivalent) in ethanol (6 volumes).
-
Add solid ammonium formate (4 equivalents) to the solution.
-
Under a nitrogen atmosphere, carefully add 5% Pd/C (10% by weight of the starting material).
-
Heat the resulting mixture to reflux for 30 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing the Celite pad with additional ethanol (20 volumes).
-
Concentrate the filtrate under reduced pressure to yield Ethyl 5-amino-1H-indole-2-carboxylate.
Expected Outcome: This reaction typically proceeds in high yield (>95%) to give the desired 5-aminoindole.
Step 2: N-Methylation of the Indole Nitrogen
With the 5-aminoindole in hand, the next crucial step is the selective N-methylation of the indole nitrogen. While various methylating agents can be used, a modern and highly selective method employs phenyl trimethylammonium iodide (PhMe₃NI) under mildly basic conditions. This method offers excellent functional group tolerance and avoids the use of more hazardous reagents.[6]
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 5-amino-1H-indole-2-carboxylate
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of Ethyl 5-amino-1H-indole-2-carboxylate (1 equivalent) in DMF, add K₂CO₃ (2 equivalents) and PhMe₃NI (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Outcome: This selective N-methylation is expected to provide the target compound in good to excellent yield.
Visualization of the Core Synthesis Workflow
Caption: Synthetic route to the target building block.
Part B: Elaboration into Kinase Inhibitor Scaffolds
The 5-amino group is the primary site for elaboration into a kinase inhibitor. A common and powerful strategy is the formation of an N-aryl bond, often achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of the 5-aminoindole with a variety of aryl or heteroaryl halides, introducing moieties that can interact with the kinase hinge region or other key residues.
Protocol 3: Buchwald-Hartwig N-Arylation of the 5-Amino Group
Materials:
-
This compound
-
Aryl or heteroaryl bromide/iodide (e.g., 4-bromopyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine Pd₂(dba)₃ (1-5 mol%), Xantphos (1.2-6 mol%), and NaOtBu (1.4 equivalents).
-
Add this compound (1 equivalent) and the aryl/heteroaryl halide (1.1 equivalents).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a plug of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Expected Outcome: This cross-coupling reaction typically provides the N-arylated indole in moderate to high yields, depending on the coupling partners.
Data Presentation: Summary of Key Reactions
| Reaction | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield | Reference |
| Nitro Reduction | Ethyl 5-nitro-1H-indole-2-carboxylate | 5% Pd/C, NH₄COOH | Ethanol | Reflux | >95% | |
| N-Methylation | Ethyl 5-amino-1H-indole-2-carboxylate | PhMe₃NI, K₂CO₃ | DMF | RT | Good to Excellent | [6] |
| N-Arylation | This compound | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 °C | Moderate to High | General |
Visualization of a Key Mechanistic Pathway
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its trifunctional nature provides medicinal chemists with multiple avenues for structural diversification and property modulation. The protocols outlined in this guide offer reliable and scalable methods for the synthesis of this key intermediate and its subsequent elaboration into complex, biologically active molecules. As the demand for more selective and potent kinase inhibitors continues to grow, the thoughtful application of such well-designed building blocks will be paramount to the successful development of the next generation of targeted therapies.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., El-Shaer, S., Al-Mugheery, M. A., Emwas, A.-H., … Jaremko, M. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5645. [Link]
-
Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]
-
Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]
-
Demir, B., Gurdal, E. E., Ak, S., Sari, A. N., Cetin-Atalay, R., & Ozkan, Y. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31. [Link]
-
El-fakharany, E. M., Al-Warhi, T., Al-Dies, A. M., Atwa, E., Emwas, A.-H., El-Sayed, M. T., & Jaremko, M. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8031. [Link]
- Leeson, P. D., & Williams, B. J. (1993). Indole-2-carboxylic acid derivatives.
-
Hisamichi, H., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 15(16), 3753-3757. [Link]
- Mammen, J., et al. (2007). Useful indole compounds.
-
PubChemLite. (n.d.). Ethyl 5-methyl-1h-indole-2-carboxylate (C12H13NO2). Retrieved from [Link]
-
BindingDB. (n.d.). Patents in BindingDB. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products, 86(11), 2631-2639. [Link]
-
Lemke, T. L., et al. (2023). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 28(15), 5707. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1H-indole-2-carboxylate. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
De Petrocellis, L., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 643. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Palko, R., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7421-7426. [Link]
-
Vendramini, P. H., et al. (2021). Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Journal of Mass Spectrometry, 56(12), e4707. [Link]
-
Kennedy, A. J., et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules, 30(4), 896. [Link]
- Song, Y., et al. (2018). Design, synthesis and biological evaluation of novel indole derivatives as dual EGFR and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 157, 108-120.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Zhang, X., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]
Sources
- 1. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 2. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjeid.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
functionalization of the amino group of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Application Note: Strategic Functionalization of the Amino Group of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Executive Summary
This guide details the strategic functionalization of This compound (referred to herein as Scaffold-5A ). This scaffold is a "privileged structure" in medicinal chemistry, widely used in the development of kinase inhibitors, antiviral agents, and GPCR ligands.[1]
The primary challenge with Scaffold-5A lies in balancing the nucleophilicity of the C5-amino group against the electronic deactivation caused by the indole core and the C2-ester. This guide provides optimized protocols for Amide Coupling , Reductive Amination , and Palladium-Catalyzed N-Arylation , ensuring high yields and reproducibility while preserving the integrity of the C2-ethyl ester.[1]
Chemical Profile & Reactivity Analysis
Scaffold-5A presents a unique electronic environment. Unlike simple alkyl amines, the C5-amino group is an aniline derivative. Its nucleophilicity is modulated by the indole ring system.
| Feature | Electronic Effect | Experimental Implication |
| C5-Amino Group | Lower pKa (~4.0–4.5) than alkyl amines. Requires non-nucleophilic bases (DIPEA/TEA) to neutralize acid byproducts, but the amine itself is weakly basic. | |
| N1-Methyl Group | Blocks N1-H acidity.[1] | Advantage: Eliminates competitive N1-alkylation/acylation. Simplifies regioselectivity. |
| C2-Ethyl Ester | Electron-withdrawing group (EWG).[1] | Caution: Slightly deactivates the C5-amine via through-bond conjugation. Susceptible to hydrolysis in strong aqueous base (e.g., NaOH, LiOH). |
| Indole C3-H | Electron-rich.[1] | Risk: Susceptible to electrophilic aromatic substitution (EAS) if highly reactive electrophiles (e.g., bromine, nitronium ions) are used without care.[1] |
Reaction Landscape Visualization
The following diagram illustrates the primary functionalization pathways available for Scaffold-5A .
Figure 1: Functionalization landscape of Scaffold-5A.[1] The C5-amine serves as the linchpin for diverse chemical space expansion.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Use Case: Library generation, attaching lipophilic tails or polar heads. Rationale: The C5-amine is moderately nucleophilic. Standard coupling reagents (EDC) may be slow.[2] HATU is preferred for sterically hindered acids, while Acid Chlorides are best for scale-up.[1]
Materials:
-
Scaffold-5A (1.0 equiv)[1]
-
Carboxylic Acid (1.1 equiv) OR Acid Chloride (1.1 equiv)[1]
-
HATU (1.2 equiv) [If using acid]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation (for Carboxylic Acids): In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Note: If using Acid Chlorides, skip activation.[1] Dissolve Scaffold-5A in DCM with DIPEA, then add Acid Chloride dropwise at 0°C.
-
-
Addition: Add Scaffold-5A (1.0 equiv) to the activated acid mixture.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = MW_Scaffold + MW_Acid - 18).
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with: 10% Citric Acid (removes unreacted amine/HATU byproducts), Sat. NaHCO3 (neutralizes acid), and Brine.
-
Dry over Na2SO4, filter, and concentrate.[3]
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Parameter: Avoid using primary amine bases (like methylamine) for workup, as they may displace the C2-ester.[1]
Protocol B: Reductive Amination (Secondary Amines)
Use Case: Tuning pKa and solubility without adding a rigid amide bond. Rationale: The C5-amine forms imines slowly due to conjugation. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is mild and will not reduce the C2-ester or the indole double bond.
Materials:
-
Scaffold-5A (1.0 equiv)[1]
-
Aldehyde (1.2 equiv)
-
Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.5 equiv)[1]
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Procedure:
-
Imine Formation: Dissolve Scaffold-5A and the Aldehyde in DCE (0.1 M). Add catalytic AcOH. Stir for 1–2 hours at RT.
-
Checkpoint: Formation of the imine can often be observed by a color change (yellow/orange) or LC-MS.
-
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 12–24 hours.
-
Quench: Quench carefully with Sat. NaHCO3 (gas evolution possible).
-
Extraction: Extract with DCM (x3). Wash combined organics with Brine.
-
Purification: Flash chromatography. Amine products may streak; add 1% Triethylamine to the eluent.
Protocol C: Buchwald-Hartwig N-Arylation
Use Case: Creating biaryl systems common in kinase inhibitors. Rationale: The C5-amine is a poor nucleophile for SNAr. Palladium catalysis is required.[4][5] The BrettPhos or Xantphos ligand systems are superior for aniline-like substrates.
Materials:
-
Scaffold-5A (1.0 equiv)[1]
-
Aryl Halide (Br or I preferred) (1.1 equiv)[1]
-
Catalyst: Pd2(dba)3 (2-5 mol%)
-
Ligand: Xantphos or BrettPhos (5-10 mol%)
-
Base: Cs2CO3 (2.0 equiv) [Preferred over NaOtBu to prevent ester hydrolysis/transesterification][1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-Dioxane with Nitrogen/Argon for 15 minutes. Oxygen inhibits the catalyst.
-
Assembly: In a sealed tube/vial, combine Scaffold-5A, Aryl Halide, Cs2CO3, Pd source, and Ligand.
-
Solvation: Add degassed Dioxane. Seal the vessel under inert atmosphere.
-
Heating: Heat to 90–100°C for 12–24 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc.[3]
-
Purification: Concentrate and purify via column chromatography.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Poor nucleophilicity of C5-NH2. | Switch to Acid Chloride protocol. Heat to 50°C. Add DMAP (0.1 equiv) as a catalyst (nucleophilic catalyst). |
| Ester Hydrolysis (C2) | Conditions too basic or wet. | Ensure anhydrous solvents. Use DIPEA instead of inorganic bases (NaOH/KOH). Avoid NaOtBu in Buchwald reactions. |
| No Reaction (Reductive Am.) | Imine not forming. | Add molecular sieves (4Å) to the imine formation step to drive equilibrium. Heat to 60°C before adding reducing agent. |
| Indole Oxidation | Air sensitivity. | Indoles can oxidize at C3. Perform all reactions under Nitrogen/Argon atmosphere. Store Scaffold-5A in the dark at -20°C. |
References
-
Indole Synthesis & Reactivity: Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.Link
-
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.Link
-
Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Journal of Organic Chemistry, 61(11), 3849–3862.Link
-
Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists facing challenges with the purification of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate. The unique physicochemical properties of this molecule, specifically the presence of a basic amino group on the indole scaffold, often lead to predictable but manageable issues during silica gel column chromatography. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to enable efficient and high-purity isolation of the target compound.
Core Challenge: The Impact of the Amino Group
The primary difficulty in the chromatographic purification of this compound arises from its chemical structure. The molecule contains a basic secondary amine (-NH2) group. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). This acidity can lead to strong, sometimes irreversible, binding of the basic amine, resulting in several common problems:
-
Peak Tailing: The compound streaks down the column instead of moving as a tight band.
-
Low or No Recovery: The compound remains permanently adsorbed to the stationary phase.
-
On-Column Degradation: The acidic environment can potentially degrade sensitive molecules.
The strategies outlined in this guide are designed to mitigate these acid-base interactions to achieve a successful separation.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My compound is streaking severely on the TLC plate and won't move from the baseline, even with polar solvents like 100% ethyl acetate.
Answer: This is a classic sign of strong acid-base interaction between your basic compound and the acidic silica gel. The compound is binding too tightly to the stationary phase.
Root Cause: The lone pair of electrons on the 5-amino group is protonated by the acidic silanol groups on the silica surface, causing strong ionic adsorption.
Solution: You must neutralize the acidic sites on the silica gel by introducing a basic modifier into your mobile phase.
-
Recommended Action: Prepare a new mobile phase containing a small percentage of a volatile amine base. Triethylamine (NEt₃) is the most common choice. Start by adding 0.5% to 1% (v/v) of NEt₃ to your chosen solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Mechanism of Action: The triethylamine is a stronger base and will preferentially bind to the acidic silanol sites, effectively "shielding" your compound of interest from these strong interactions.[1] This allows your compound to elute based on polarity differences rather than acid-base binding, resulting in symmetrical spots and predictable migration.
-
Alternative: A stock solution of 10% ammonium hydroxide in methanol can also be used as a polar, basic additive, typically at 1-10% of the total mobile phase.[2]
Question 2: I achieved good separation on my TLC plate (Rf ≈ 0.3) using a solvent system with triethylamine, but the column separation is poor, with many mixed fractions.
Answer: This issue often points to problems with the column setup and sample loading rather than the mobile phase chemistry itself. A good TLC result is the first step, but proper column technique is critical for translating it to a larger scale.
Potential Causes & Solutions:
-
Column Overloading: You may have loaded too much crude material onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g silica column).
-
-
Improper Sample Loading: If the sample is dissolved in too much or too strong a solvent, it will spread out before chromatography begins.
-
Solution: Employ the "dry loading" technique. Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow, concentrated band, leading to much better separation.[3]
-
-
Poorly Packed Column: Air bubbles, cracks, or an uneven silica bed will create channels for the solvent to flow through, ruining the separation.
-
Solution: Ensure you are using a validated packing method. The wet slurry method is generally reliable.[3] Make sure the column is perfectly vertical and gently tap the sides as the silica settles to ensure a uniform bed.
-
Question 3: My yield is very low, and I suspect the compound is degrading on the column. How can I check for this and prevent it?
Answer: Compound instability on silica is a valid concern, especially for complex organic molecules.
Diagnostic Test (2D TLC): To test for stability, you can perform a two-dimensional TLC.
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees counter-clockwise so the separated spots are now on a new baseline.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the compound is stable, the spots will simply move up and form a diagonal line. If you see new spots that are not on this diagonal, it indicates that your compound degraded while in contact with the silica gel.[2]
Solutions:
-
Deactivate the Silica: If instability is confirmed, you can reduce the acidity of the silica gel. Before packing, you can flush the column with your mobile phase containing 1-2% triethylamine to pre-neutralize the stationary phase.[4]
-
Switch Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic grade) or an amine-functionalized silica column.[1][2]
-
Use Reversed-Phase Chromatography: This is an excellent alternative where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This avoids the issue of acidic silica altogether.[5]
Detailed Experimental Protocols
Protocol 1: Normal-Phase Chromatography with Basic Modifier
This is the recommended primary method for purifying this compound.
Step 1: TLC Method Development
-
Prepare several eluent systems. Good starting points are mixtures of Hexane/Ethyl Acetate (EtOAc) and Dichloromethane (DCM)/Methanol (MeOH).
-
To each system, add 0.5% (v/v) triethylamine (NEt₃). For example:
-
90:10:0.5 Hexane:EtOAc:NEt₃
-
98:2:0.5 DCM:MeOH:NEt₃
-
-
Spot your crude material on a silica gel TLC plate and develop it in these systems.
-
Identify the solvent system that gives your target compound an Rf value between 0.20 and 0.35, with good separation from impurities.[6]
Step 2: Column Preparation
-
Select a column of appropriate size for your sample amount.
-
Pack the column using the wet slurry method with silica gel (60 Å, 40-63 µm particle size) in the least polar component of your mobile phase (e.g., hexane).[3]
-
After packing, flush the column with 2-3 column volumes of the full eluent system (including NEt₃) to equilibrate and neutralize the silica bed.
Step 3: Sample Loading (Dry Method Recommended)
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like DCM.
-
Add approximately 1-1.5 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the column and begin elution. Maintain a constant flow rate.
-
If your TLC showed impurities that were very close to your product, a shallow gradient elution may be beneficial. Start with a less polar mixture and gradually increase the polarity.
-
Collect fractions in an appropriately sized fraction collector or in an array of test tubes.
Step 5: Fraction Analysis
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate alongside a spot of your crude starting material.
-
Visualize the plate under UV light (254 nm).
-
Identify all fractions containing only your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary Table: Example Gradient Elution
| Step | % Hexane | % Ethyl Acetate | % Triethylamine | Column Volumes | Purpose |
| 1 | 90 | 10 | 0.5 | 2 | Elute non-polar impurities |
| 2 | 80 | 20 | 0.5 | 5 | Elute the target compound |
| 3 | 50 | 50 | 0.5 | 3 | Elute more polar impurities |
Visual Workflows
Workflow for Purification of this compound
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
-
Q: Why is triethylamine preferred over something like sodium hydroxide?
-
A: Triethylamine is a volatile organic base. This is crucial because after you combine your pure fractions, it can be easily removed along with the solvents during evaporation. Inorganic bases like NaOH are not volatile and would contaminate your final product.
-
-
Q: Can I use a different stationary phase?
-
A: Yes. If you continue to have issues with silica, neutral alumina is a good alternative for basic compounds. For a more robust solution, especially at a larger scale, reversed-phase (C18) chromatography is highly effective as it operates on a different separation principle (hydrophobicity) and avoids the acidic stationary phase problem entirely. [5]
-
-
Q: How do I choose between an isocratic (constant solvent mixture) and gradient elution?
-
A: Use your initial TLC analysis as a guide. If all impurities are far away from your product spot (large ΔRf), an isocratic elution with your optimized solvent system will likely work well and is simpler to perform. If impurities are very close to your product, a gradient elution (gradually increasing the solvent polarity) will provide better resolving power to separate those closely related compounds.
-
-
Q: My final product has a slight yellow or brown color. Is it impure?
-
A: Not necessarily. Many indole derivatives, especially those with amino groups, can be sensitive to air and light and may develop some color due to minor oxidative processes, even when pure. However, you should always confirm purity using an analytical technique like HPLC, LC-MS, or NMR spectroscopy. If the coloration is significant, storing the compound under an inert atmosphere (argon or nitrogen) and in the dark at low temperatures is recommended. [7]
-
References
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Santai Technologies Inc. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Global Journal of Bio-Science and Bio-Technology. (2013). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
IIP Series. (2024). AN EVALUATION OF THIN LAYER CHROMATOGRAPHY AS A BIOTECHNOLOGY TOOL FOR THE ISOLATION OF BIOACTIVE COMPOUNDS FROM MEDICINAL PLANT. [Link]
-
Beilstein-Institut. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. [Link]
Sources
removal of impurities from Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Technical Support Center: Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Introduction: Molecule Profile & Impurity Landscape
Compound: this compound CAS: 71056-58-1 (Generic/Related) Role: Critical intermediate in the synthesis of kinase inhibitors (e.g., Osimertinib analogs) and DNA-binding agents.
The Challenge: This molecule presents a "Purification Paradox." The 5-amino group renders it electron-rich and prone to rapid oxidation (turning samples brown/black), while the ethyl ester is susceptible to hydrolysis under harsh pH conditions. Successful purification requires a balance between removing the Nitro precursor (from incomplete reduction) and avoiding the formation of Hydrolysis by-products (carboxylic acids).
Part 1: Tier 1 - Rapid Triage (FAQs)
Q1: My product has turned from off-white to dark brown overnight. Is it ruined? A: Not necessarily, but it is degrading. Diagnosis: The 5-amino indole moiety is highly susceptible to oxidative coupling, forming quinoid-like oligomers (colored impurities). Immediate Action:
-
Check purity via HPLC/TLC. If the main peak is intact (>90%), the color is likely surface oxidation.
-
Remedy: Perform a "Carbon Polish." Dissolve in warm Ethanol/Ethyl Acetate, treat with 5 wt% Activated Charcoal for 15 mins, filter through Celite, and re-concentrate.
-
Prevention: Store under Argon/Nitrogen at -20°C. Avoid prolonged exposure to air in solution.
Q2: I see a persistent impurity at RRT ~1.2 (HPLC) or just above the product on TLC. What is it? A: This is almost certainly the Nitro Precursor (Ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate). Cause: Incomplete hydrogenation or chemical reduction. Fix: Recrystallization is often ineffective because the Nitro and Amino analogs co-crystallize. Use Protocol A (Acid-Base Extraction) below for complete removal.
Q3: Can I use silica gel chromatography? A: Yes, but with caution. Risk: Silica is slightly acidic and can catalyze oxidation or hydrolysis. Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent (e.g., Hexane:EtOAc + 1% TEA) to neutralize acid sites and prevent streaking of the amine.
Part 2: Tier 2 - Deep Dive (Troubleshooting)
Scenario A: The "Sticky Solid" Phenomenon
Symptom: After workup, the product is a viscous oil that refuses to crystallize. Root Cause: Residual solvent (EtOAc/DCM) trapped in the crystal lattice or presence of oligomers acting as plasticizers. Solution:
-
Dissolve the oil in a minimum amount of Toluene .
-
Add Heptane dropwise until cloudy.
-
Scratch the flask walls with a glass rod to induce nucleation.
-
Why Toluene? Aromatic solvents often engage in
-stacking with the indole core, promoting better crystal packing than chlorinated solvents.
Scenario B: Low Yield after Acid-Base Extraction
Symptom: You followed the extraction protocol, but the recovery is <50%. Root Cause: pH mismanagement.
-
The Trap: The 5-amino group is a weak base (pKa ~4.5). If you basify to pH 7, a significant portion remains protonated (
) and stays in the water. -
The Fix: You must basify to pH > 9 to ensure the amine is fully deprotonated (
) and extractable into the organic phase. Caution: Do not exceed pH 12 or heat, or you will hydrolyze the ester.
Part 3: Advanced Protocols
Protocol A: The "Chemoselective" Acid-Base Purification
Best for: Removing Nitro precursor (neutral) and Acid impurity (hydrolyzed).
Principle: This method exploits the basicity of the amine (
Reagents:
-
Ethyl Acetate (EtOAc)[5]
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (
) or 2M NaOH
Step-by-Step:
-
Dissolution: Dissolve crude (10g) in EtOAc (100 mL).
-
Extraction (The Split): Wash with 1M HCl (3 x 50 mL).
-
Organic Layer contains:Nitro Impurity (Neutral) + Non-basic impurities. -> DISCARD .
-
Aqueous Layer contains:Target Product (as Hydrochloride salt, soluble) + Hydrolyzed Acid (if any).
-
-
Recovery: Cool the combined acidic aqueous layer to 0-5°C (Ice bath).
-
Basification: Slowly add 2M NaOH or Sat.
until pH reaches ~9-10.[5]-
Observation: The product will precipitate as a solid or oil out.
-
Note: At pH 10, the Hydrolyzed Acid impurity forms a carboxylate salt (
) and remains dissolved in the water, effectively separating it from your product.
-
-
Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 50 mL).
-
Drying: Dry combined organics over
, filter, and concentrate.
Protocol B: Anti-Oxidant Recrystallization
Best for: Removing colored oxidation products.
-
Solvent System: Ethanol / Water (9:1).
-
Additive: Add 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite to the solvent.
-
Procedure:
-
Heat solvent to reflux.
-
Dissolve crude.[1]
-
Cool slowly to RT, then 4°C.
-
Filter and wash with cold Ethanol.
-
Part 4: Visualization (Workflows)
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification method based on the specific impurity profile of the crude amino-indole.
Figure 2: The "Chemoselective" Separation Pathway
Caption: Mechanistic flow of the Acid-Base extraction protocol, highlighting the fate of neutral (nitro) and acidic (hydrolysis) impurities.
Part 5: Data Summary
Table 1: Solubility Profile & Solvent Selection
| Solvent | Solubility (25°C) | Role in Purification | Notes |
| Ethyl Acetate | High | Extraction Solvent | Good for dissolving crude; use for organic phase. |
| Water (pH 7) | Negligible | Wash Medium | Product is insoluble as free base. |
| Water (pH 1) | High | Extraction Medium | Forms soluble Hydrochloride salt ( |
| Ethanol | High (Hot) / Mod (Cold) | Recrystallization | Excellent recovery; add water to force precipitation. |
| DCM | Very High | Chromatography | Good solubilizer, but risk of halogenated residues. |
| Toluene | Moderate | Crystallization | Promotes |
References
-
Sigma-Aldrich . This compound Product Specification. Retrieved from .
-
Gassman, P. G., & van Bergen, T. J. (1977).[4] Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[4] Organic Syntheses, 56, 72. (Describes analogous indole ester handling). Retrieved from .
-
PubChem . Ethyl 5-amino-1H-indole-2-carboxylate Compound Summary (CID 10726872).[7] (Structural and property data for the unmethylated analog). Retrieved from .
-
Ji, Y., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(24), 15876–15885. (Discusses indole separation principles). Retrieved from .
-
ChemicalBook . 5-amino-1H-Indole-2-carboxylic acid ethyl ester Synthesis Routes. (Provides context on reduction of nitro-indoles). Retrieved from .
Sources
- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. US6018079A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 6. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate. This valuable indole derivative serves as a key building block for various pharmaceutical and materials science applications. Its structure, featuring an amino group, a methyl-protected nitrogen, and an ester moiety, offers multiple points for further chemical modification.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-tested insights into the synthetic process, focusing on a robust and widely applicable two-part strategy: the synthesis of a nitro-indole precursor followed by its reduction. We will explore common experimental challenges, their underlying causes, and provide practical troubleshooting solutions in a direct question-and-answer format. Alternative synthetic routes are also discussed to provide a comprehensive overview of available methodologies.
Primary Synthetic Strategy: Synthesis via Nitro-Indole Reduction
The most reliable and commonly employed route to this compound involves a two-stage process. First, the synthesis of the corresponding 5-nitro precursor, followed by a straightforward reduction of the nitro group to the desired amine. This approach allows for the use of readily available starting materials and generally proceeds with high yields.
Validation & Comparative
comparing the reactivity of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate with similar indoles
This technical guide provides an objective, data-driven comparison of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate against structurally similar indole scaffolds. It is designed for medicinal chemists and process engineers optimizing synthetic routes for kinase inhibitors, antiviral agents (e.g., HCV NS5B inhibitors), and other bioactive heterocycles.[1]
Executive Summary: The "Stabilized" Indole Scaffold
This compound (CAS: 71056-58-1) represents a "push-pull" stabilized system . Unlike the electron-rich and oxidation-prone 5-aminoindole, this scaffold utilizes a C2-ester to deactivate the pyrrole ring, enhancing stability, while the N1-methyl group eliminates acidic protons, preventing side reactions during base-mediated transformations.
Key Differentiator: The molecule allows for highly selective functionalization of the C5-amino group without the need for N1-protection, a common bottleneck in the chemistry of its unmethylated analogs.
Structural & Electronic Analysis
The reactivity of this molecule is defined by three competing electronic vectors:
-
C5-Amino Group (+M Effect): A strong electron-donating group (EDG) that activates the benzene ring, specifically at C4 and C6.
-
C2-Ethoxycarbonyl Group (-M/-I Effect): A strong electron-withdrawing group (EWG) that deactivates the C3 position and stabilizes the indole against oxidative degradation.
-
N1-Methyl Group (+I Effect): Increases lipophilicity and blocks the N1 site, preventing deprotonation (pKa of indole NH
16) and N-acylation.
Diagram 1: Electronic Reactivity Map
The following diagram illustrates the electronic "hotspots" and how the substituents alter standard indole reactivity.
Figure 1: Functional group interplay. The Green node represents the primary site of reaction, while the Red and Yellow nodes indicate modulated reactivity compared to naked indoles.[1]
Comparative Reactivity Profile
The following table contrasts the target molecule with its closest structural analogs to highlight performance differences in synthetic applications.
Table 1: Comparative Performance Metrics
| Feature | Target Molecule (1-Me, 2-COOEt) | Analog A : 5-Aminoindole (No Ester) | Analog B : Ethyl 5-aminoindole-2-carboxylate (N-H) | Analog C : Ethyl 5-nitro-1-methyl... (Precursor) |
| Oxidative Stability | High (C2-ester stabilizes) | Very Low (Rapidly oxidizes to dark polymers) | High | Very High |
| C5-NH2 Nucleophilicity | Moderate (Inductive pull from C2) | High | Moderate | N/A (Nitro group) |
| N1-Reactivity | Inert (Methylated) | Acidic (pKa ~17), Nucleophilic | Acidic, competes in alkylation | Inert |
| Solubility (Organic) | High (DCM, EtOAc) | Moderate | Low (H-bond donor) | High |
| C3-EAS Reactivity | Low (Deactivated) | High (Prone to over-substitution) | Low | Very Low |
| Primary Use Case | Late-stage diversification | Simple building block | Scaffolds requiring N1-functionalization | Stable intermediate storage |
Detailed Comparison Insights:
-
Vs. Analog A (5-Aminoindole): 5-aminoindole is notoriously unstable and must be stored under inert gas. The target molecule's C2-ester pulls electron density from the ring, significantly retarding oxidative polymerization. This makes the target molecule superior for multi-step GMP syntheses.
-
Vs. Analog B (Unmethylated Ester): In Analog B, reactions targeting the C5-amine (e.g., with alkyl halides) often result in mixtures of N_amine-alkyl and N_indole-alkyl products. The target molecule's N1-methyl group forces reaction exclusivity to the C5-amine.
Critical Synthetic Transformations & Protocols
This section details the two most common workflows: Functionalizing the amine and modifying the core.
Workflow A: C5-Amine Functionalization (Amide Coupling)
Objective: Selective acylation of the exocyclic amine without affecting the ester.
Protocol:
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous DCM (0.1 M).
-
Base Addition: Add 1.2 eq of Pyridine (or DIPEA). Note: Stronger bases are not required as N1 is blocked.
-
Acylation: Dropwise addition of 1.1 eq Acid Chloride at 0°C.
-
Workup: The N1-methyl group prevents the formation of N1-acyl byproducts, simplifying purification to a standard aqueous wash (1N HCl, then NaHCO3).
-
Yield Expectation: >85%.
Workflow B: C3-Electrophilic Substitution (Halogenation)
Challenge: The C2-ester deactivates C3. Direct bromination of the 5-amino species can lead to oxidation or mixtures due to the activation of C4/C6 by the amine. Recommended Route: Perform EAS on the 5-nitro precursor before reduction, or protect the amine first.
Self-Validating Logic:
-
If you brominate the 5-amino target directly
Risk of C4/C6 substitution or oxidation. -
If you brominate the 5-nitro precursor
The ring is deactivated; bromination occurs cleanly at C3 (the least deactivated position relative to the benzene ring). -
Step: Reduction of Ethyl 3-bromo-5-nitro-1-methylindole-2-carboxylate yields the target 3-bromo-5-amino derivative.
Diagram 2: Optimal Synthetic Pathways
Figure 2: Synthetic decision tree. The red path (via Nitro) is preferred for C3-substitution to avoid side reactions associated with the electron-rich amino group.
Experimental Data Summary
The following data points are aggregated from literature regarding the specific scaffold and its close derivatives.
| Property | Value / Observation | Relevance |
| Molecular Weight | 218.25 g/mol | Fragment-based drug design |
| pKa (Conjugate Acid) | ~4.5 (Est. for C5-NH2) | Less basic than aniline due to indole conjugation |
| Solubility | DCM, DMSO, EtOAc | N-Methylation significantly improves lipophilicity vs N-H |
| Hydrolysis Rate | Slow (requires LiOH/THF/H2O, heat) | Ester is sterically crowded by N-Me and C3-H |
| UV/Vis | Useful for monitoring reduction completeness |
References
-
Synthesis & Reduction Protocols : Beaulieu, P. L., et al.[1] "Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941)."[2] Journal of Medicinal Chemistry, 2012, 55(17), 7650–7666.[1]
-
Indole Reactivity Patterns : Gribble, G. W.[1] "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016.[1] (General reference for C2-ester deactivation effects).
-
Regioselectivity in Indoles : Lévy, J., et al.[1] "Regiospecific functionalization of indole-2-carboxylates." Tetrahedron Letters, 2001.[1][3] (Establishes C3 vs Benzene ring competition).
-
Compound Data : PubChem CID 71056-58-1 (this compound).
Sources
validation of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate structure by X-ray crystallography
Topic: Validation of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate Structure by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Imperative
This compound (CAS 71056-58-1) is a critical pharmacophore in the synthesis of antiviral agents (e.g., HCV NS5B polymerase inhibitors) and broad-spectrum antivirals structurally related to Umifenovir. In medicinal chemistry, the precise regiochemistry of the indole core—specifically the N1-methylation and the C5-amino positioning—is often inferred from solution-state NMR. However, solution data can be ambiguous regarding solid-state polymorphism, tautomeric shifts, and intermolecular hydrogen bonding networks that define drug developability.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the deterministic validation standard for this molecule. Unlike spectroscopic proxies, SC-XRD provides a direct 3D map of electron density, unequivocally confirming the N1-methyl/C5-amino substitution pattern and revealing the unique hydrogen-bonding motifs driven by the 5-amino donor system.
Comparative Analysis: Why X-ray?
While NMR and MS are routine, they possess blind spots regarding the spatial and intermolecular reality of the solid drug candidate.
Table 1: Performance Comparison of Validation Methodologies
| Feature | X-ray Crystallography (SC-XRD) | 1H/13C NMR (Solution) | HRMS (Mass Spec) | FT-IR (Solid State) |
| Connectivity | Definitive (3D) | High (2D inferred) | Low (Formula only) | Low (Functional groups) |
| Regiochemistry | Absolute (Distinguishes N1 vs C3 methylation) | Good (via NOESY/HMBC) | None | Poor |
| Stereochemistry | Absolute Configuration | Relative | None | None |
| Polymorphism | Gold Standard (Unit cell definition) | Blind (Solvent averaged) | Blind | Moderate (Shift differences) |
| Intermolecular Interactions | Direct Observation (H-bonds, | Indirect/None | None | Indirect (Bond shifts) |
| Sample Recovery | Yes (Non-destructive) | Yes | No | Yes |
Decision Logic: When to Deploy SC-XRD
Use the following logic flow to determine the necessity of X-ray validation in your workflow.
Figure 1: Decision matrix for escalating from routine spectroscopy to crystallographic validation.
Technical Deep Dive: The Validation Workflow
Phase A: Crystallization Strategy (The "Art")
The molecule contains a hydrophobic core (indole + ethyl/methyl groups) and a polar H-bond donor (5-amino). This "push-pull" nature requires a binary solvent system to control nucleation.
Recommended Protocol: Slow Vapor Diffusion
-
Solvent A (Good Solvent): Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) or Ethyl Acetate . Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
-
Solvent B (Anti-Solvent): Place the inner vial containing the solution into a larger jar containing 5 mL of n-Hexane or Pentane .
-
Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Timeline: Crystals suitable for diffraction (prism or block morphology) typically appear within 48–72 hours as hexane diffuses into the DCM, slowly lowering solubility.
Phase B: Data Collection & Refinement (The "Science")
-
Source: Mo-K
( = 0.71073 Å) is preferred to minimize absorption, though Cu-K is acceptable for small organic molecules to boost signal. -
Temperature: Collect at 100 K (cryostream). This freezes thermal motion, sharpening high-angle data and allowing precise location of the amino hydrogen atoms.
-
Resolution: Aim for 0.8 Å or better to resolve the N-H hydrogen positions clearly.
Phase C: Structural Validation Parameters
To confirm the structure is this compound and not an isomer, verify these specific geometric parameters in the solved structure:
-
N1-Methylation Check:
-
Look for electron density corresponding to a methyl group attached to Indole N1.
-
Target Bond Length: N1–C(Methyl) should be approx. 1.45–1.47 Å .
-
Contrast: If unmethylated, N1 will have a shorter bond to a Hydrogen (approx 0.86 Å) and act as a donor.
-
-
5-Amino Group Geometry:
-
The C5–N(Amino) bond length indicates conjugation.
-
Target: ~1.38–1.41 Å (shorter than a pure single bond due to resonance with the indole ring).
-
Geometry: The nitrogen atom may exhibit slight pyramidalization (
) or be planar ( ) depending on packing forces.
-
-
Ester Planarity:
-
The Ethyl ester at C2 should be nearly coplanar with the indole ring to maximize conjugation.
-
Torsion Angle: O-C-C2-C3 should be < 10°.
-
Experimental Data Interpretation: The "Fingerprint"
Unlike the unmethylated analog (Ethyl 1H-indole-2-carboxylate), which forms R²2(10) dimers via N1-H...O=C bonds [1], the 1-methyl derivative lacks the N1 donor.
Critical Packing Feature: In the absence of the N1-H donor, the crystal packing must be driven by the 5-amino group .
-
Prediction: Expect N(amino)-H...O(carbonyl) hydrogen bonds forming infinite chains or sheets.
-
Validation: If the structure shows N1...O interactions, the methylation failed. If it shows N(amino)...O interactions exclusively, the structure is validated.
Figure 2: The unique hydrogen-bonding motif expected for the 5-amino-1-methyl derivative.
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[1] Ethyl 1H-indole-2-carboxylate.[1][2][3][4][5][6] IUCrData, 5(8), x201205. [Link]
-
Beaulieu, P. L., et al. (2012). Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941) with Demonstrated Antiviral Activity in Patients. Journal of Medicinal Chemistry, 55(17), 7650–7666. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository of small molecule crystal structures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. 13192-05-7,4-methoxy-2,4-dioxobutanoic acid_CoreSyn [coresyn.com]
- 4. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR 71056-58-1 [sigmaaldrich.com]
- 6. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of targeted pharmaceutical compounds, the precise identification of isomers is a critical step to ensure safety and efficacy. This guide provides a comprehensive comparison of the spectroscopic data for Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate and its key positional isomers: the 4-amino, 6-amino, and 7-amino analogs. Understanding the subtle yet significant differences in their NMR, IR, and mass spectra is paramount for unambiguous structural elucidation.
The synthesis of the target molecule, this compound, typically involves the reduction of the corresponding 5-nitro derivative. This synthetic route makes the presence of other positional isomers, arising from impurities in the starting material or side reactions, a primary concern for quality control. This guide will equip researchers with the foundational knowledge to distinguish between these closely related compounds.
The Importance of Spectroscopic Differentiation
The position of the amino group on the indole ring significantly influences the electronic environment of the molecule. This, in turn, leads to distinct patterns in various spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to these changes, revealing shifts in the signals of protons and carbons throughout the molecule. Infrared (IR) spectroscopy provides valuable information about the vibrational frequencies of functional groups, which are also affected by their position on the aromatic ring. Finally, mass spectrometry can reveal characteristic fragmentation patterns that may differ between isomers.
Comparative Spectroscopic Data
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shifts and coupling constants of the aromatic protons on the indole ring are highly diagnostic for identifying the position of the amino substituent.
Expected ¹H NMR Chemical Shift Ranges (in ppm, relative to TMS):
| Proton | 4-Amino Isomer | 5-Amino Isomer | 6-Amino Isomer | 7-Amino Isomer | Rationale |
| H-3 | ~6.8-7.0 | ~6.9-7.1 | ~6.9-7.1 | ~6.9-7.1 | The proton at position 3 is primarily influenced by the adjacent ester and the indole nitrogen. Its chemical shift is expected to be relatively consistent across the isomers. |
| H-4 | --- | ~6.6-6.8 (d) | ~7.3-7.5 (d) | ~7.2-7.4 (d) | The amino group strongly shields adjacent protons. In the 4-amino isomer, this proton is absent. In the 5-amino isomer, H-4 is ortho to the amino group and will be significantly upfield. In the 6- and 7-amino isomers, H-4 is further away and less affected. |
| H-5 | ~6.5-6.7 (dd) | --- | ~6.7-6.9 (dd) | ~7.0-7.2 (t) | In the 5-amino isomer, this proton is absent. In the 4-amino isomer, H-5 is meta to the amino group, showing some shielding. In the 6-amino isomer, it is ortho and will be shifted upfield. In the 7-amino isomer, it is para and will also be shielded. |
| H-6 | ~7.0-7.2 (t) | ~6.8-7.0 (dd) | --- | ~6.6-6.8 (d) | In the 6-amino isomer, this proton is absent. In the 5- and 7-amino isomers, H-6 is ortho to the amino group and will be shifted significantly upfield. In the 4-amino isomer, it is para and will also be shielded. |
| H-7 | ~6.9-7.1 (d) | ~7.1-7.3 (d) | ~7.0-7.2 (d) | --- | In the 7-amino isomer, this proton is absent. The amino group at other positions will have a smaller shielding effect on the distant H-7 proton. |
| N-CH₃ | ~3.7-3.9 | ~3.7-3.9 | ~3.7-3.9 | ~3.7-3.9 | The N-methyl protons are relatively insensitive to the position of the amino group on the benzene ring. |
| O-CH₂CH₃ | ~4.2-4.4 (q) | ~4.2-4.4 (q) | ~4.2-4.4 (q) | ~4.2-4.4 (q) | The ethyl ester protons are not expected to show significant variation. |
| O-CH₂CH₃ | ~1.3-1.5 (t) | ~1.3-1.5 (t) | ~1.3-1.5 (t) | ~1.3-1.5 (t) | The ethyl ester protons are not expected to show significant variation. |
| NH₂ | ~3.5-5.0 (br s) | ~3.5-5.0 (br s) | ~3.5-5.0 (br s) | ~3.5-5.0 (br s) | The chemical shift of the amino protons is highly variable and depends on solvent and concentration. |
Note: These are predicted ranges and may vary depending on the solvent and instrument used. The coupling patterns (d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet) are crucial for assignment.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol is essential for obtaining comparable NMR data.
-
Dissolution: Dissolve 5-10 mg of the indole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The electron-donating amino group will cause a significant upfield shift (shielding) for the carbon atom to which it is attached (ipso-carbon) and the ortho and para carbons.
Expected ¹³C NMR Chemical Shift Ranges (in ppm):
| Carbon | 4-Amino Isomer | 5-Amino Isomer | 6-Amino Isomer | 7-Amino Isomer | Rationale |
| C-2 | ~140-142 | ~140-142 | ~140-142 | ~140-142 | The chemical shift of the carbon bearing the ester group is primarily influenced by the ester and the indole nitrogen. |
| C-3 | ~100-102 | ~101-103 | ~101-103 | ~101-103 | The C-3 carbon is generally shielded in indoles. |
| C-3a | ~128-130 | ~128-130 | ~128-130 | ~128-130 | This bridgehead carbon is less affected by the amino substituent. |
| C-4 | ~145-147 | ~110-112 | ~122-124 | ~120-122 | The ipso-carbon in the 4-amino isomer will be significantly deshielded. In the other isomers, the shielding effect of the amino group will be observed, with the ortho position (in the 5-amino isomer) showing a strong upfield shift. |
| C-5 | ~108-110 | ~143-145 | ~112-114 | ~120-122 | The ipso-carbon in the 5-amino isomer will be deshielded. The ortho and para positions relative to the amino group will be shielded. |
| C-6 | ~120-122 | ~113-115 | ~144-146 | ~108-110 | The ipso-carbon in the 6-amino isomer will be deshielded. The ortho and para positions relative to the amino group will be shielded. |
| C-7 | ~115-117 | ~122-124 | ~109-111 | ~142-144 | The ipso-carbon in the 7-amino isomer will be deshielded. The ortho and para positions relative to the amino group will be shielded. |
| C-7a | ~135-137 | ~135-137 | ~135-137 | ~135-137 | This bridgehead carbon is less affected by the amino substituent. |
| N-CH₃ | ~30-32 | ~30-32 | ~30-32 | ~30-32 | The N-methyl carbon is expected to be consistent across the isomers. |
| O-CH₂CH₃ | ~60-62 | ~60-62 | ~60-62 | ~60-62 | The ethyl ester carbons are not expected to show significant variation. |
| O-CH₂CH₃ | ~14-15 | ~14-15 | ~14-15 | ~14-15 | The ethyl ester carbons are not expected to show significant variation. |
| C=O | ~162-164 | ~162-164 | ~162-164 | ~162-164 | The carbonyl carbon is not expected to show significant variation. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The position of the amino group will influence the N-H stretching and bending vibrations, as well as the C-N stretching vibrations. The aromatic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can also be diagnostic of the substitution pattern on the benzene ring.
Expected Key IR Absorption Bands (in cm⁻¹):
| Vibration | Expected Range | Comments |
| N-H Stretch (amino) | 3500-3300 | Two bands are expected for the asymmetric and symmetric stretching of the primary amine. The exact positions can be influenced by hydrogen bonding. |
| C=O Stretch (ester) | 1715-1690 | The position of the ester carbonyl stretch is not expected to vary significantly between the isomers. |
| C=C Stretch (aromatic) | 1620-1580 | The pattern and intensity of these bands can be subtly affected by the substitution pattern. |
| N-H Bend (amino) | 1650-1580 | This band may overlap with the aromatic C=C stretching vibrations. |
| C-N Stretch (aromatic) | 1340-1250 | The position of this band will be sensitive to the location of the amino group. |
| Aromatic C-H Out-of-Plane Bending | 900-650 | The pattern of these bands is often characteristic of the substitution pattern on the benzene ring. For example, a 1,2,4-trisubstituted ring (as in the 5- and 6-amino isomers) will have a different pattern from a 1,2,3-trisubstituted ring (as in the 4- and 7-amino isomers). |
Mass Spectrometry: Fragmentation Analysis
While constitutional isomers will have the same molecular weight, their fragmentation patterns in mass spectrometry can differ.[1] The position of the amino group can influence the stability of fragment ions, leading to variations in the relative abundances of certain peaks.
Expected Fragmentation Pathways:
The primary fragmentation of these indole derivatives is anticipated to involve the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.[2] The indole ring itself is relatively stable, but cleavage of the bond between the indole ring and the side chain can also occur.[2] The position of the amino group may influence the propensity for certain ring cleavages or rearrangements. A detailed analysis of the relative intensities of the fragment ions would be necessary to distinguish the isomers.
General Fragmentation Workflow
Caption: A generalized fragmentation pathway for ethyl indole-2-carboxylate derivatives.
Conclusion
The differentiation of this compound from its positional isomers is a crucial analytical challenge in drug development and chemical research. While a complete set of experimental data is not publicly available for all isomers, a systematic analysis based on established spectroscopic principles provides a robust framework for their identification. ¹H NMR spectroscopy is the most powerful tool for this purpose, with the chemical shifts and coupling patterns of the aromatic protons providing a clear fingerprint for each isomer. ¹³C NMR, IR, and mass spectrometry offer complementary and confirmatory data. By employing standardized experimental protocols and careful data interpretation, researchers can confidently elucidate the structure of their synthesized compounds.
References
Please note that direct experimental data for all the discussed isomers is not available in the cited literature. The comparative analysis is based on established principles of spectroscopy and data from related compounds.
Sources
A Comparative Guide to HPLC Purity Assessment of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety and efficacy. Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, an important indole derivative and building block in medicinal chemistry, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound, grounded in established analytical principles and field-proven insights.
The core of any reliable purity analysis lies in a stability-indicating analytical method—one that can unequivocally separate the main compound from its potential impurities and degradation products. This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the rationale behind component selection and providing the necessary protocols to implement them.
The Analyte: Understanding this compound
Before developing a separation method, understanding the analyte's physicochemical properties is paramount. The structure (Figure 1) reveals several key features that dictate its chromatographic behavior:
-
Indole Ring System: Aromatic and heterocyclic, providing UV absorbance.
-
Amino Group (-NH2): A basic, polar functional group that can interact with residual silanols on the stationary phase and is susceptible to ionization depending on mobile phase pH.[1]
-
Ethyl Ester Group (-COOCH2CH3): Contributes to the molecule's overall hydrophobicity.
-
N-Methyl Group (-N-CH3): Adds to the hydrophobicity.
The combination of a hydrophobic core with a polar, ionizable group makes this a moderately polar compound, well-suited for reversed-phase chromatography.[2][3]
Figure 1. Chemical Structure of this compound Chemical Formula: C12H14N2O2[4]
Method A: The Workhorse - C18 with Formic Acid Modifier
Reversed-phase HPLC using a C18 (octadecylsilyl) stationary phase is the most widely used mode in HPLC due to its versatility in separating non-polar to moderately polar compounds.[3][5] The long alkyl chains provide a highly hydrophobic surface for retention.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): Chosen for its strong hydrophobic interactions with the indole ring and N-methyl group, ensuring adequate retention.[3][5] A modern, end-capped C18 column is crucial to minimize peak tailing that can arise from the interaction of the basic amino group with acidic silanol groups on the silica surface.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and lower backpressure compared to methanol. A gradient elution is proposed to ensure that both more polar and less polar impurities are eluted with good peak shape within a reasonable runtime.
-
Mobile Phase Modifier (0.1% Formic Acid): The addition of a small amount of acid serves a dual purpose. It protonates the basic amino group, leading to more consistent interactions with the stationary phase. Secondly, it suppresses the ionization of residual silanol groups on the silica packing, further reducing undesirable secondary interactions and improving peak symmetry.[6]
-
Detection Wavelength (280 nm): The indole chromophore exhibits strong UV absorbance. A wavelength of approximately 280 nm is often effective for detecting indole alkaloids and their derivatives, providing high sensitivity.[7][8]
Experimental Protocol: Method A
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[8]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 20.0 90 20.1 30 | 25.0 | 30 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of Acetonitrile and Water at a concentration of 1.0 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.[9]
-
Method B: An Alternative Approach - C8 with Phosphate Buffer
To provide a comparative alternative, we can modify both the stationary phase hydrophobicity and the mobile phase buffering system. A C8 column offers a different selectivity profile, while a phosphate buffer provides more stringent pH control.
Causality Behind Experimental Choices:
-
Stationary Phase (C8): A C8 (octylsilyl) column is less hydrophobic than a C18 column.[3] This can be advantageous if impurities are closely related in structure and hydrophobicity to the main compound, as the reduced retention may alter elution order and improve resolution between critical pairs.
-
Mobile Phase Modifier (Phosphate Buffer, pH 3.0): A buffer provides more robust pH control than a simple acid modifier. Operating at a pH of 3.0 ensures the amino group is fully protonated and silanols are suppressed. The choice of pH is a critical parameter for controlling the retention of ionizable compounds.[1] This can lead to sharper, more symmetrical peaks, especially for basic analytes.
Experimental Protocol: Method B
-
Instrumentation: A standard HPLC system as described in Method A.
-
Chromatographic Conditions:
-
Column: C8, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Isocratic Elution: 65% Mobile Phase A : 35% Mobile Phase B
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in the mobile phase.
-
Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter.
-
Performance Comparison: A Head-to-Head Evaluation
The choice between these methods depends on the specific impurity profile of the sample. The following table summarizes the expected performance characteristics, providing a basis for method selection.
| Parameter | Method A: C18 with Formic Acid | Method B: C8 with Phosphate Buffer | Rationale for Difference |
| Retention Time | Longer | Shorter | C18 is more retentive than C8. The isocratic elution in Method B also leads to a faster elution. |
| Selectivity | Excellent for separating compounds based on hydrophobicity. | May provide enhanced selectivity for polar impurities or isomers.[10] | The different stationary phase and pH control can alter the interaction dynamics. |
| Peak Shape | Good, but may show slight tailing for the basic amine. | Potentially superior due to robust pH control from the buffer, leading to highly symmetrical peaks. | Buffers offer more consistent pH environment throughout the column.[1] |
| Robustness | High. Simple mobile phase is easy to prepare. | Moderate. Buffer preparation requires careful pH adjustment and is more prone to precipitation if organic content is high. | |
| MS Compatibility | Excellent. Formic acid is a volatile modifier ideal for LC-MS.[11] | Poor. Phosphate buffers are non-volatile and will contaminate an MS source. | |
| Ideal Application | General purity screening, identification of unknown impurities (with MS), and routine quality control. | Analysis of known polar impurities where baseline resolution is challenging; when MS detection is not required. |
Ensuring Trustworthiness: Method Validation and Forced Degradation
A method is only trustworthy if it is validated for its intended purpose.[12][13] For a purity assay, the most critical validation parameter is specificity , which is the ability to separate the analyte from all potential impurities and degradants. This is rigorously tested through forced degradation (or stress testing) studies.[14][15]
Forced degradation involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[16] The stability-indicating method must be able to resolve the parent peak from any degradant peaks formed.
Typical Stress Conditions (as per ICH Q1A guidelines):
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (solid state)
-
Photolytic: Exposure to light as per ICH Q1B
By analyzing samples from each of these stress conditions, one can confirm that the chosen HPLC method is "stability-indicating," thereby providing a self-validating system for purity assessment.[17]
Visualizing the Workflow
A clear understanding of the analytical process is essential for reproducible results. The following diagrams illustrate the key workflows described in this guide.
Caption: General workflow for HPLC purity analysis.
Caption: Workflow for forced degradation studies.
Conclusion
Both Method A (C18/Formic Acid) and Method B (C8/Phosphate Buffer) offer viable pathways for assessing the purity of this compound. Method A stands out for its simplicity, robustness, and direct compatibility with mass spectrometry, making it an excellent choice for initial development and routine QC. Method B provides an alternative selectivity and potentially superior peak shape for the basic analyte, which can be crucial for resolving challenging, closely-eluting polar impurities.
The ultimate choice of method should be driven by the specific impurity profile encountered during synthesis. It is highly recommended to screen samples using both methods during development to determine which provides the most comprehensive and accurate purity profile. Regardless of the method chosen, rigorous validation, including forced degradation studies, is non-negotiable to ensure the data is reliable, reproducible, and meets regulatory expectations.
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SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. [Link]
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Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
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Luminos. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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D. Stas´kowiak, et al. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Nelson Labs. Forced Degradation Studies for Stability. [Link]
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MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]
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Oxford Academic. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. [Link]
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ResearchGate. The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. [Link]
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ResearchGate. An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. [Link]
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Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Link]
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ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
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A Comparative Guide to the Biological Targets of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate Derivatives
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its remarkable versatility in interacting with a wide array of biological targets.[1][2] This guide focuses on a specific, yet highly significant, class of these compounds: derivatives of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their biological targets, supported by experimental data, to illuminate the path for future drug discovery endeavors. We will delve into the nuanced structure-activity relationships that govern their interactions with targets ranging from protein kinases to viral enzymes, providing a foundational understanding for the rational design of next-generation therapeutics.
The Core Scaffold: A Launchpad for Diverse Biological Activity
The this compound core (Figure 1) presents several key features for chemical modification, each influencing the resulting derivative's biological activity. The ethyl ester at position 2, the amino group at position 5, and the methyl group at position 1 are all critical determinants of the molecule's pharmacological profile. Modifications at these positions, as well as at other positions on the indole ring, have yielded compounds with a broad spectrum of activities, including anticancer, antiviral, and kinase inhibitory effects.
Caption: The core structure of this compound.
Comparative Analysis of Biological Targets
The derivatization of the this compound scaffold has led to the identification of compounds with potent activities against several key biological targets. Below, we compare these targets and the performance of notable derivatives.
Protein Kinase Inhibition: A Dominant Anticancer Mechanism
A significant number of indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Dual inhibition of EGFR and CDK2 is a promising strategy in cancer therapy. Several 5-substituted-3-ethylindole-2-carboxamides have been synthesized and evaluated as dual inhibitors.[3][4] The data suggests that the nature of the substituent at the 5-position plays a critical role in the inhibitory potency.
| Compound ID | 5-Substituent | R1 | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |
| 5g | -CH3 | 4-chlorophenyl | 55 | 102 ± 08 | 33 ± 04 | [3][4] |
| 5i | -OCH3 | 4-chlorophenyl | 49 | 93 ± 06 | 24 ± 02 | [3][4] |
| 5j | -CH3 | morpholin-4-yl | 37 | 85 ± 05 | 16 ± 02 | [3][4] |
| Erlotinib | - | - | 33 | 80 ± 05 | - | [3] |
| Dinaciclib | - | - | - | - | 20 | [4] |
From the table, it is evident that a methyl or methoxy group at the 5-position, combined with appropriate substitutions on the carboxamide nitrogen, leads to potent dual EGFR/CDK2 inhibition. Compound 5j , with a methyl group at the 5-position and a morpholino moiety, exhibited the most potent antiproliferative activity and strong inhibition of both kinases.[3][4]
Caption: Simplified signaling pathway of EGFR and CDK2 and their inhibition by indole derivatives.
Derivatives of the indole-2-carboxylate scaffold have also shown activity against other kinases, including VEGFR-2, HER2, and SRC, highlighting their potential as multi-target anticancer agents.[5][6][7] For instance, certain thiazolyl-indole-2-carboxamide derivatives have demonstrated inhibition of EGFR, HER2, VEGFR-2, and CDK2.[5]
Antiviral Activity
The indole nucleus is a common feature in many antiviral drugs. Derivatives of this compound have been investigated for their activity against a range of viruses.
Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids have shown significant activity against the influenza A virus.[8] One study reported that a 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochloride suppressed the replication of influenza A/Aichi/2/69 (H3N2) virus in cell cultures at micromolar concentrations.[8] Another study on indole-2-carboxylate derivatives identified a compound with an IC50 of 7.53 μmol/L against influenza A.[9]
Indole derivatives have been explored as HIV-1 integrase inhibitors and fusion inhibitors.[1][2][10][11]
-
HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer activity of HIV-1 integrase, with some compounds exhibiting IC50 values in the low micromolar range.[10][11] The carboxyl group at the C2 position and the indole core appear to chelate with Mg2+ ions in the active site of the enzyme.[11]
-
HIV-1 Fusion: Bis-indole derivatives have been identified as small molecule HIV-1 fusion inhibitors targeting the glycoprotein gp41. Structure-activity relationship studies have shown that the linkage between the indole rings and substitutions on the terminal aromatic rings are crucial for activity.[12][13]
Caption: Inhibition of the HIV lifecycle by different classes of indole derivatives.
Other Notable Biological Targets
The versatility of the indole-2-carboxylate scaffold extends to other important biological targets.
Derivatives of ethyl 2-carboxylate-5-monosubstituted 1H-indole have been identified as potential inhibitors of GSK-3β, a key enzyme implicated in several diseases, including Alzheimer's disease and type 2 diabetes. An in vitro luminance assay was used to determine the IC50 values of these compounds.
Certain indole derivatives of ursolic acid have been found to be potent inhibitors of topoisomerase II, an essential enzyme for DNA replication and a well-established target for anticancer drugs.[14] Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells.[14][15]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides an overview of the key experimental methodologies employed in the cited studies.
Kinase Inhibition Assay (Example: EGFR Kinase Assay)
Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and the test compounds.
-
Procedure: a. The test compounds are serially diluted in DMSO and added to the wells of a 96-well plate. b. The EGFR kinase is added to the wells containing the test compounds and incubated for a pre-determined time at room temperature. c. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. d. The reaction is allowed to proceed for a specific time at 37°C and then stopped by the addition of a stop solution. e. The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay (Example: MTT Assay)
Objective: To assess the ability of a compound to inhibit the proliferation of cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). c. After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. d. The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value is determined from the dose-response curve.
Antiviral Assay (Example: Plaque Reduction Assay for Influenza Virus)
Objective: To determine the antiviral activity of a compound against a specific virus.
Methodology:
-
Cell and Virus Culture: Madin-Darby canine kidney (MDCK) cells are grown to confluence in 6-well plates. A stock of influenza virus is prepared and its titer is determined.
-
Procedure: a. The confluent cell monolayers are washed and then infected with a known amount of influenza virus. b. After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound. c. The plates are incubated at 37°C in a CO2 incubator until viral plaques are visible. d. The cells are then fixed and stained with a solution like crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion and Future Perspectives
The derivatives of this compound represent a remarkably versatile class of compounds with a wide range of biological targets. The evidence strongly suggests that strategic modifications of the indole scaffold can be used to fine-tune the activity and selectivity towards specific targets. The potent inhibition of various protein kinases, particularly the dual inhibition of EGFR and CDK2, underscores their significant potential in oncology. Furthermore, their promising antiviral activities against influenza and HIV warrant further investigation and development.
The future of research in this area lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography of compound-target complexes, will be instrumental in achieving this goal. The synthesis of focused libraries of these derivatives for screening against a broader panel of biological targets may uncover novel therapeutic applications. The journey of the indole scaffold in drug discovery is far from over, and the derivatives of this compound are poised to play a significant role in its next chapter.
References
- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
-
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. MDPI. [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. [Link]
-
Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]
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Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. ResearchGate. [Link]
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Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. PMC. [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. [Link]
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Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC. [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]
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Ethyl 5-amino-1H-indole-2-carboxylate. PubChem. [Link]
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Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers. [Link]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. [Link]
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5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: Relationships between Structure and Cytotoxicity for Analogues Bearing Different DNA Minor Groove Binding Subunits. ACS Publications. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]
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Safety Operating Guide
Operational Disposal Guide: Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Executive Summary & Chemical Profile
Objective: Safe, compliant, and environmentally responsible disposal of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (EAMI).
As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away" a chemical; it is the final step of the experimental lifecycle. For EAMI , a pharmaceutical intermediate, the primary risks involve its amino-functionality (basicity/reactivity) and potential aquatic toxicity common to indole derivatives.
Chemical Identity:
-
Chemical Name: this compound
-
CAS Number: 71056-58-1 (Note: Isomers or salt forms may vary; verify against specific container label).
-
Molecular Formula: C₁₂H₁₄N₂O₂
-
Physical State: Solid (typically off-white to brown powder).
-
Core Hazard Class: Irritant (Skin/Eye/Respiratory). Treat as Hazardous Chemical Waste .[1]
Pre-Disposal Risk Assessment
Before initiating disposal, you must characterize the waste stream. This determines the regulatory pathway (RCRA in the US) and safety protocols.
Critical Analysis of Functional Groups:
-
Primary Amine (-NH₂): This group is basic and nucleophilic.
-
Risk:[2] Incompatible with strong oxidizers (fire risk) and hypochlorites (bleach).
-
Operational Rule:NEVER use bleach to clean up spills of this compound. The reaction between primary amines and hypochlorite generates chloramines , which are toxic and potentially explosive.
-
-
Indole Core:
-
Risk:[2] Potential environmental sensitizer and aquatic toxin.
-
Operational Rule: Zero discharge to sewer systems. All traces must be captured for incineration.
-
-
Ethyl Ester:
-
Stability: Generally stable but can hydrolyze in strong acid/base waste streams. Segregate from extreme pH waste to prevent unexpected heat generation or gas evolution in waste drums.
-
Segregation & Compatibility Logic
Proper segregation prevents "trash can chemistry"—unintended reactions inside waste containers.
Table 1: Waste Stream Compatibility Matrix
| Waste Stream | Compatibility with EAMI | Operational Directive |
| Solid Waste (Trace) | High | Primary Pathway. Collect in dedicated solid waste drums for incineration. |
| Liquid: Non-Halogenated | High | Compatible with Ethanol, Methanol, Ethyl Acetate. |
| Liquid: Halogenated | Moderate | Compatible with DCM/Chloroform, but ensure no strong acid contaminants are present. |
| Aqueous: Acidic | Low | Avoid. Strong acids may protonate the amine (exothermic) or hydrolyze the ester. |
| Oxidizers | DANGEROUS | STRICTLY PROHIBITED. Do not mix with peroxides, nitrates, or permanganates. |
Step-by-Step Disposal Protocols
Applicability: Expired reagents, weighing boats, contaminated gloves, filter paper.
-
Containment: Place the solid material inside a clear polyethylene bag (minimum 2 mil thickness).
-
Double Bagging: Seal the first bag with tape, then place it inside a second clear bag. This "double containment" prevents dispersion of fine indole powders which can be potent allergens.
-
Labeling: Attach a hazardous waste tag.
-
Must List: "this compound" (No abbreviations).
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
-
Consolidation: Deposit into the lab's designated Solid Waste Drum (typically a wide-mouth fiberboard or poly drum).
-
Final Fate: High-temperature incineration.
Applicability: EAMI dissolved in solvents (e.g., after recrystallization).
-
Solvent Identification: Identify the primary solvent (e.g., Ethyl Acetate, DCM).
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent drum pressurization.
-
Transfer: Pour into the appropriate carboy (Red can for flammables/non-hal; Yellow/Safety-coated for halogenated).
-
Log Entry: Immediately record the addition on the carboy's log sheet.
-
Entry: "this compound (<5%) in [Solvent Name]."
-
Applicability: Powder spill on benchtop or floor.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, wear an N95 or P100 particulate respirator.
-
Isolation: Demarcate the area.
-
Dry Cleanup (Preferred):
-
Gently cover the spill with a damp paper towel to prevent dust generation.
-
Scoop up the material using a card or plastic scoop.
-
Place into a waste bag (see Protocol A).
-
-
Wet Cleaning (Decontamination):
-
Do NOT use Bleach.
-
Use a dilute surfactant solution (soapy water) or ethanol to wipe the surface.
-
Dispose of wipes as solid hazardous waste.
-
Visual Decision Logic (Workflow)
Figure 1: Decision tree for the safe disposal of EAMI, highlighting the critical prohibition of bleach during spill cleanup.
Regulatory Compliance (US Context)
While this specific compound is not typically listed on the EPA P-List (Acutely Toxic) or U-List (Toxic), it must be managed under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).
-
Waste Code Assignment:
-
If the waste is ignitable (due to solvent): D001 .
-
If pure substance: Manage as Non-Regulated Chemical Waste (if LD50 > 2500mg/kg) OR Hazardous Waste (conservative approach recommended for all pharmaceutical intermediates).
-
-
Drain Disposal: Strictly Prohibited. The indole moiety poses risks to aquatic life and can persist in water treatment effluent.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10726872, Ethyl 5-amino-1H-indole-2-carboxylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
